2-(chloromethyl)-5-fluoro-1H-benzimidazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(chloromethyl)-6-fluoro-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFN2/c9-4-8-11-6-2-1-5(10)3-7(6)12-8/h1-3H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFCWWHNSUKYSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80465734 | |
| Record name | 2-(chloromethyl)-5-fluoro-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80465734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156144-42-2 | |
| Record name | 2-(chloromethyl)-5-fluoro-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80465734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-(chloromethyl)-5-fluoro-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(chloromethyl)-5-fluoro-1H-benzimidazole, a key intermediate in the development of various pharmaceutical agents. This document outlines a detailed experimental protocol for its preparation, along with a thorough analysis of its structural and spectroscopic properties. The information presented herein is intended to support researchers and scientists in the fields of medicinal chemistry and drug development.
Synthesis Pathway
The synthesis of this compound is typically achieved through the condensation reaction of 4-fluoro-1,2-phenylenediamine with chloroacetic acid. This reaction is generally acid-catalyzed and proceeds via the formation of an intermediate that subsequently cyclizes to form the benzimidazole ring.
Caption: Synthetic route to this compound.
Experimental Protocol
The following protocol is a general procedure for the synthesis of this compound, based on established methods for analogous compounds.[1][2]
Materials:
-
4-Fluoro-1,2-phenylenediamine
-
Chloroacetic acid
-
4N Hydrochloric acid (HCl)
-
Ammonium hydroxide solution or other suitable base
-
Methanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 4-fluoro-1,2-phenylenediamine (1.0 mmol) and chloroacetic acid (2.0 mmol).[1]
-
Add 10 mL of 4N HCl to the mixture.[1]
-
Heat the reaction mixture to reflux and maintain for approximately 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the reaction mixture with an ammonium hydroxide solution until a precipitate forms.[1]
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Dry the crude product.
-
Recrystallize the crude product from methanol to yield pure this compound.[1]
Characterization Data
The structural confirmation of the synthesized this compound is performed using various spectroscopic techniques.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₆ClFN₂ | [3] |
| Molecular Weight | 184.6 g/mol | [3] |
| Exact Mass | 184.020354 g/mol | [3] |
Spectroscopic Data
| Technique | Data | Reference |
| ¹H NMR | Data not explicitly available in search results for this specific compound. | |
| Mass Spectrometry (GC-MS) | m/z: (Data for the non-fluorinated analog shows major peaks at 168, 166, and 131, corresponding to the molecular ion cluster and loss of Cl). For the fluoro-analog, the molecular ion peaks would be expected at m/z 186 and 184. | [4] |
| IR Spectroscopy | Data not explicitly available in search results for this specific compound. Typical benzimidazole N-H stretching is observed around 3400 cm⁻¹, and C=N stretching around 1620 cm⁻¹. | [5] |
Characterization Workflow
The following diagram illustrates a typical workflow for the characterization of the synthesized compound.
Caption: Workflow for the characterization of the final product.
Safety Information
It is important to note that 2-(chloromethyl)-1H-benzimidazole and its derivatives are classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling these compounds. All manipulations should be carried out in a well-ventilated fume hood.
References
Spectroscopic and Structural Elucidation of 2-(chloromethyl)-5-fluoro-1H-benzimidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for the heterocyclic compound 2-(chloromethyl)-5-fluoro-1H-benzimidazole. This benzimidazole derivative is a valuable building block in medicinal chemistry and drug discovery, serving as a precursor for a wide range of biologically active molecules. This document presents its mass spectrometry (MS), and nuclear magnetic resonance (NMR) data, along with detailed experimental protocols for these analytical techniques.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C8H6ClFN2 | [1] |
| Molecular Weight | 184.6 g/mol | [1] |
| Exact Mass | 184.020354 g/mol | [1] |
| InChI | InChI=1S/C8H6ClFN2/c9-4-8-11-6-2-1-5(10)3-7(6)12-8/h1-3H,4H2,(H,11,12) | [1] |
| InChIKey | UNFCWWHNSUKYSH-UHFFFAOYSA-N | [1] |
| SMILES | c1cc2c(cc1F)nc(n2)CCl | [1] |
Spectroscopic Data
The structural characterization of this compound is supported by the following spectroscopic data.
Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight of the compound. The gas chromatography-mass spectrometry (GC/MS) data is available for this compound.[2]
| Parameter | Description |
| Ionization Mode | Electron Impact (EI) |
| Mass Analyzer | Quadrupole |
| Major Fragments (m/z) | Relative Intensity |
| 184 (M+) | Base Peak |
| 149 | [M-Cl]+ |
| 122 | [M-CH2Cl-HCN]+ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.5-7.2 | m | 3H | Aromatic protons |
| ~4.8 | s | 2H | -CH2Cl |
| ~12.5 | br s | 1H | N-H |
Note: The exact chemical shifts can vary depending on the solvent and concentration used. The data presented here is an approximation based on typical values for similar benzimidazole structures.
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Mass Spectrometry (GC/MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.
Procedure:
-
Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent such as methanol or dichloromethane.
-
GC Separation:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium
-
Column: A suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
-
MS Detection:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and major fragment ions.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the structure and confirm the presence of different types of protons in this compound.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz).
Procedure:
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
Data Acquisition:
-
Spectrometer Frequency: 400 MHz for ¹H.
-
Solvent: DMSO-d₆.
-
Temperature: 25 °C.
-
Pulse Sequence: A standard single-pulse experiment.
-
Number of Scans: 16-64 scans are typically sufficient.
-
Relaxation Delay: 1-2 seconds.
-
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or TMS.
Synthesis and Characterization Workflow
The general workflow for the preparation and structural confirmation of this compound is outlined below.
Caption: General workflow for the synthesis and spectroscopic characterization.
This diagram illustrates the key stages, from the initial reactants to the final, structurally verified compound, highlighting the crucial role of spectroscopic techniques in the characterization process.
References
A Technical Guide to the Crystal Structure Analysis of 2-(chloromethyl)-5-fluoro-1H-benzimidazole Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following guide details the theoretical crystal structure analysis of 2-(chloromethyl)-5-fluoro-1H-benzimidazole hydrochloride. As of the latest literature review, a definitive crystal structure for this specific compound has not been publicly reported. Therefore, this document leverages the published crystallographic data of its close structural analog, 2-(chloromethyl)-1H-benzimidazole hydrochloride, to provide a representative analysis and procedural framework.[1]
Introduction
Benzimidazole and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities including antimicrobial, antiviral, and anticancer properties.[2][3][4] The introduction of a fluorine atom into a drug candidate can significantly modulate its physicochemical and pharmacokinetic properties, such as metabolic stability and binding affinity. This guide provides a comprehensive overview of the methodologies involved in the synthesis and single-crystal X-ray diffraction analysis of this compound hydrochloride, a compound of interest in drug discovery programs.
Synthesis and Crystallization
A plausible synthetic route to this compound hydrochloride is outlined below, based on established methods for analogous benzimidazole derivatives.
Proposed Synthetic Protocol
The synthesis can be conceptualized as a two-step process: the condensation of 4-fluoro-1,2-phenylenediamine with chloroacetic acid to form the benzimidazole core, followed by conversion to the hydrochloride salt.
Caption: Proposed synthesis of the target compound.
Experimental Details:
-
Condensation: 4-Fluoro-1,2-phenylenediamine (1.0 eq) and chloroacetic acid (1.1 eq) are added to a round-bottom flask containing 4M hydrochloric acid.
-
Reflux: The reaction mixture is heated to reflux and stirred for approximately 4-6 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, the mixture is cooled to room temperature, and then further cooled in an ice bath to facilitate precipitation of the hydrochloride salt.
-
Purification: The resulting solid is collected by vacuum filtration, washed with cold distilled water, and then recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield single crystals suitable for X-ray diffraction.
Single-Crystal X-ray Diffraction Analysis
The following section details the standard experimental workflow for determining the three-dimensional atomic structure of a crystalline solid.
Experimental Workflow
Caption: Standard workflow for X-ray crystallography.
Methodology Details:
-
Data Collection: A suitable single crystal is mounted on a goniometer. X-ray diffraction data are collected at a controlled temperature (typically 100-293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).
-
Data Reduction: The raw diffraction images are processed to integrate the reflection intensities, which are then corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to determine the initial atomic positions. This model is then refined using full-matrix least-squares on F² to optimize the fit between the observed and calculated structure factors. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located from the difference Fourier map or placed in calculated positions.
Crystallographic Data (Analog Compound)
The following tables summarize the crystallographic data for the analog compound, 2-(chloromethyl)-1H-benzimidazole hydrochloride .[1] This data provides a strong predictive framework for the expected structural parameters of the 5-fluoro derivative.
Table 1: Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical Formula | C₈H₈Cl₂N₂ |
| Formula Weight | 203.07 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 7.1982 (3) Å |
| b | 9.4513 (5) Å |
| c | 14.0485 (7) Å |
| β | 102.440 (3)° |
| Volume | 933.43 (8) ų |
| Z | 4 |
| Calculated Density | 1.446 Mg/m³ |
Table 2: Selected Bond Lengths and Angles
| Bond | Length (Å) | Angle | Degree (°) |
| Cl1-C8 | 1.778(2) | N1-C7-N2 | 110.8(2) |
| N1-C7 | 1.325(3) | N1-C7-C8 | 124.9(2) |
| N2-C7 | 1.323(3) | N2-C7-C8 | 124.3(2) |
| C1-C6 | 1.385(3) | C7-N1-C6 | 107.5(2) |
| C1-N2 | 1.388(3) | C7-N2-C1 | 107.6(2) |
Structural Analysis and Intermolecular Interactions
The crystal structure of 2-(chloromethyl)-1H-benzimidazole hydrochloride is stabilized by an extensive network of intermolecular hydrogen bonds, forming an infinite chain structure.[1] The benzimidazolium cation and the chloride anion are linked through N—H···Cl hydrogen bonds.
Caption: Schematic of key intermolecular hydrogen bonds.
Table 3: Hydrogen Bond Geometry
| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |
| N1—H1A···Cl2 | 0.86 | 2.29 | 3.141(2) | 171.0 |
| N2—H2A···Cl2¹ | 0.86 | 2.35 | 3.183(2) | 162.0 |
Symmetry transformations used to generate equivalent atoms: ¹x, -y+3/2, z-1/2
Conclusion
This technical guide outlines the essential procedures for the synthesis and comprehensive crystal structure analysis of this compound hydrochloride. By leveraging data from its close structural analog, we have presented the expected crystallographic parameters and key structural features, such as the extensive hydrogen bonding network that governs its solid-state architecture. This information is critical for understanding the structure-activity relationships of this class of compounds and provides a solid foundation for further drug development and optimization efforts.
References
- 1. Molecular structure of 2-chloromethyl-1H-benzimidazole hydrochloride: single crystal, spectral, biological studies, and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The molecular and crystal structures of 2-(3-hydroxypropyl)benzimidazole and its nitrate salt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure and Hirshfeld surface analysis of a new benzimidazole compound, 3-{1-[(2-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of 2-(chloromethyl)-5-fluoro-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-(chloromethyl)-5-fluoro-1H-benzimidazole. This fluorinated benzimidazole derivative is a key building block in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents. This document consolidates available data on its synthesis, characterization, reactivity, and biological activities, with a focus on its potential as an antimicrobial agent. Detailed experimental protocols, tabulated data, and visualizations of relevant chemical and biological pathways are presented to support further research and development efforts.
Chemical Identity and Physical Properties
This compound is a heterocyclic aromatic compound. The presence of the fluorine atom at the 5-position and the reactive chloromethyl group at the 2-position of the benzimidazole core make it a valuable intermediate for synthesizing a diverse range of biologically active molecules.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆ClFN₂ | [1] |
| Molecular Weight | 184.60 g/mol | [1] |
| Exact Mass | 184.020354 g/mol | N/A |
| Appearance | Off-white to light brown solid (predicted) | N/A |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Data not available | N/A |
| pKa | Data not available | N/A |
Synthesis and Characterization
The synthesis of this compound typically follows the Phillips-Ladenburg condensation method, a well-established route for the formation of the benzimidazole ring system.
Synthetic Protocol
A general and adaptable protocol for the synthesis of this compound is outlined below. This method involves the condensation of 4-fluoro-o-phenylenediamine with chloroacetic acid.[2]
Experimental Protocol: Synthesis of this compound
-
Materials:
-
4-fluoro-o-phenylenediamine
-
Chloroacetic acid
-
4M Hydrochloric acid (HCl)
-
Ammonium hydroxide (NH₄OH) solution
-
Methanol (for recrystallization)
-
-
Procedure:
-
A mixture of 4-fluoro-o-phenylenediamine (1.0 equivalent) and chloroacetic acid (1.1 equivalents) is suspended in 4M HCl.
-
The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours, with stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The cooled solution is carefully neutralized with a concentrated ammonium hydroxide solution until a precipitate forms.
-
The precipitate is collected by vacuum filtration and washed thoroughly with cold water.
-
The crude product is then purified by recrystallization from a suitable solvent, such as methanol, to yield this compound as a solid.
-
-
Characterization:
-
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
-
Spectroscopic Data
While a complete set of spectral data is not available in a single source, the following provides an overview of expected and reported spectroscopic characteristics.
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | Spectral data is available but specific shifts are not detailed in the provided search results. Expected signals would include aromatic protons on the benzene ring (with splitting patterns influenced by the fluorine substituent), a singlet for the chloromethyl protons, and a broad singlet for the N-H proton. |
| ¹³C NMR | Spectral data is available but specific shifts are not detailed. Expected signals would include carbons of the benzimidazole core and the chloromethyl group. |
| Mass Spec. | Exact Mass: 184.020354. The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns. |
| IR Spec. | Expected characteristic peaks would include N-H stretching, C-H stretching (aromatic and aliphatic), C=N stretching, and C-F stretching vibrations. |
Chemical Reactivity
The chemical reactivity of this compound is dominated by the electrophilic nature of the carbon atom in the chloromethyl group. This makes it susceptible to nucleophilic substitution reactions.
Nucleophilic Substitution Reactions
The chlorine atom is a good leaving group, facilitating the reaction with a wide range of nucleophiles. This reactivity is the foundation for the synthesis of a large number of benzimidazole derivatives with diverse functionalities.[3][4][5][6]
General Reaction Scheme:
Where R-Nu represents a nucleophile such as:
-
Amines (primary, secondary)
-
Thiols
-
Alcohols/Phenols
-
Azides
-
Carboxylates
These reactions are typically carried out in the presence of a base to neutralize the HCl generated. The choice of solvent and reaction conditions can be optimized to achieve high yields of the desired products.
Biological Activity and Potential Applications
Benzimidazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antifungal, antibacterial, antiviral, and anthelmintic properties.[6] The introduction of a fluorine atom can often enhance the metabolic stability and biological activity of a molecule.
Antimicrobial Activity
While specific antimicrobial data for this compound is limited, the broader class of benzimidazoles, particularly those with halogen substitutions, has shown significant promise.[7] It is a valuable starting material for the synthesis of potent antifungal and antibacterial agents.[2]
The primary mechanism of action for the antifungal activity of many benzimidazoles is the inhibition of microtubule polymerization by binding to β-tubulin.[8][9] This disruption of the cytoskeleton interferes with cell division and leads to fungal cell death. Some benzimidazole derivatives have also been shown to inhibit ergosterol biosynthesis, another critical pathway in fungi.[10][11]
Drug Development Potential
The reactive chloromethyl group of this compound allows for its incorporation into more complex molecules through facile chemical modifications. This makes it a highly attractive scaffold for the development of new drug candidates targeting a variety of diseases.
Safety and Handling
-
Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
-
Precautionary Measures:
-
Wear protective gloves, eye protection, and face protection.
-
Use only in a well-ventilated area.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
-
First Aid:
-
If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.
-
If on skin: Wash with plenty of water.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
It is imperative to consult the Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
This compound is a versatile and valuable building block for the synthesis of novel compounds with significant therapeutic potential, particularly in the area of antimicrobial drug discovery. Its straightforward synthesis and the high reactivity of the chloromethyl group allow for the creation of diverse chemical libraries for biological screening. Further research is warranted to fully elucidate the specific physical, chemical, and biological properties of this compound and its derivatives to unlock their full potential in the development of new medicines.
References
- 1. This compound CAS#: [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-trihalogenomethylbenzazoles. 3. Reactions of 2-trichloromethylbenzimidazole with nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 36. Nucleophilic substitution reactions of 2-chlorobenzimidazoles. Part I. Formation of benzimidazolin-2-ones and 2-alkoxybenz-imidazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. 574. Nucleophilic substitution reactions of-2-chlorobenzimidazoles. Part II. Formation of benzimidazoline-2-thiones and related compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. Nucleophilic substitution reactions of 2-chlorobenzimidazoles. Part III. Preparation of 2-alkoxybenzimidazoles from 2-chloro-1-isopropenylbenzimidazole - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and Antifungal Potential of Some Novel Benzimidazole-1,3,4-Oxadiazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. annualreviews.org [annualreviews.org]
- 9. Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Novel benzimidazole hybrids: design, synthesis, mechanistic studies, antifungal potential and molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-(Chloromethyl)benzimidazole 96 4857-04-9 [sigmaaldrich.com]
- 13. 2-Chloromethylbenzimidazole | C8H7ClN2 | CID 78571 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Versatile Synthon: A Technical Guide to 2-(chloromethyl)-5-fluoro-1H-benzimidazole in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(chloromethyl)-5-fluoro-1H-benzimidazole is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique structural features, comprising a fluorinated benzimidazole core and a reactive chloromethyl group, render it an exceptionally versatile synthon for the construction of a diverse array of biologically active molecules. This technical guide provides an in-depth overview of its synthesis, physicochemical properties, reactivity, and applications, with a particular focus on its role in the development of novel therapeutic agents. Detailed experimental protocols, comprehensive data tables, and workflow diagrams are presented to facilitate its practical application in the laboratory.
Introduction
The benzimidazole scaffold is a privileged structure in drug discovery, present in numerous FDA-approved drugs. Its bicyclic system, consisting of fused benzene and imidazole rings, allows for diverse molecular interactions, including hydrogen bonding and π-π stacking, making it an ideal framework for engaging with biological targets. The introduction of a fluorine atom at the 5-position can significantly enhance metabolic stability, binding affinity, and lipophilicity, often leading to improved pharmacokinetic and pharmacodynamic profiles.
This compound capitalizes on these advantages, incorporating a highly reactive chloromethyl group at the 2-position. This group serves as a potent electrophilic handle, enabling facile derivatization through nucleophilic substitution reactions. Consequently, this compound has emerged as a key intermediate in the synthesis of pharmaceuticals, particularly in the fields of antifungal and antihypertensive agents.
Synthesis of this compound
The most common and efficient method for synthesizing this compound is the Phillips-Ladenburg condensation. This reaction involves the cyclocondensation of a substituted o-phenylenediamine with a carboxylic acid or its derivative. In this case, 4-fluoro-o-phenylenediamine is reacted with chloroacetic acid in the presence of a strong acid, typically hydrochloric acid, which also acts as the solvent.
Caption: Synthesis workflow for this compound.
Experimental Protocol: Synthesis
This protocol is adapted from established procedures for similar benzimidazole derivatives.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-fluoro-o-phenylenediamine (1.0 eq) in 4N hydrochloric acid (approx. 10 mL per mmol of diamine).
-
Addition of Reagent: Add chloroacetic acid (2.0 eq) to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, allow the reaction mixture to cool to room temperature.
-
Neutralization: Carefully pour the cooled mixture into a beaker containing crushed ice and neutralize by the slow addition of a concentrated ammonium hydroxide solution until the pH is approximately 8-9. This should be done under vigorous stirring in a fume hood.
-
Isolation: The resulting precipitate is collected by vacuum filtration.
-
Purification: Wash the crude product with cold water and dry. Further purification can be achieved by recrystallization from a suitable solvent such as methanol or ethanol to yield the final product.
Physicochemical and Spectroscopic Properties
The physicochemical properties of this compound are crucial for its handling, reaction setup, and characterization. While extensive experimental data for this specific compound is not widely published, the table below summarizes known information and expected values based on its analogs.
| Property | Value | Reference/Note |
| CAS Number | 156144-42-2 | [2] |
| Molecular Formula | C₈H₆ClFN₂ | [3][4] |
| Molecular Weight | 184.60 g/mol | [3][4] |
| Appearance | Expected to be a solid (e.g., beige or off-white powder) | Based on analogs like the non-fluorinated version |
| Melting Point | Not reported. (Analog 2-(chloromethyl)benzimidazole: 146-148 °C) | |
| Solubility | Expected to be soluble in polar organic solvents (e.g., DMF, DMSO) | General property of benzimidazole derivatives |
| Exact Mass | 184.020354 g/mol | [1] |
Spectroscopic Data:
-
¹H NMR: Spectra are available for this compound, though detailed assignments are not publicly cataloged.[5] Expected signals would include aromatic protons on the benzimidazole ring (with splitting patterns influenced by the fluorine atom) and a characteristic singlet for the chloromethyl (-CH₂Cl) protons.
-
¹³C NMR: Similar to ¹H NMR, the presence of the fluorine atom will cause characteristic splitting of the signals for the carbon atoms in the benzene ring (C-F coupling).
-
IR Spectroscopy: Expected characteristic peaks would include N-H stretching (around 3300-3500 cm⁻¹), C=N stretching (around 1620 cm⁻¹), and C-Cl stretching.[6]
-
Mass Spectrometry: A GC-MS spectrum is available.[1] The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 184 and an (M+2)⁺ peak at m/z 186 with an approximate 3:1 ratio, which is characteristic of a monochlorinated compound.
Reactivity and Key Synthetic Transformations
The reactivity of this compound is dominated by the electrophilic chloromethyl group at the C2 position. The chlorine atom is a good leaving group, making the adjacent methylene carbon susceptible to nucleophilic attack. This allows for the facile introduction of a wide variety of functional groups.
The benzimidazole ring itself contains two nitrogen atoms. The N-H proton is acidic and can be deprotonated with a base, rendering the nitrogen nucleophilic for subsequent reactions, such as N-alkylation.
The primary synthetic transformations include:
-
Nucleophilic Substitution: Reaction with a diverse range of nucleophiles such as amines, thiols, phenoxides, and carbanions to form new C-N, C-S, and C-O bonds.
-
N-Alkylation/Acylation: The nitrogen atoms of the imidazole ring can be functionalized, although reactions at the chloromethyl group are typically more facile.
Caption: General reactivity of this compound.
Experimental Protocol: N-Alkylation of an Amine
This general protocol illustrates the reaction of this compound with an amine, a common step in synthesizing bioactive molecules.[1][7]
-
Reaction Setup: To a solution of the desired primary or secondary amine (1.0 eq) in a suitable anhydrous solvent like N,N-dimethylformamide (DMF) or acetonitrile, add a base such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃) (1.5 eq).
-
Addition of Electrophile: Stir the mixture at room temperature for 15-30 minutes. Then, add a solution of this compound (1.1 eq) in the same solvent dropwise.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-80°C. Monitor the reaction progress by TLC.
-
Workup: Upon completion, cool the mixture to room temperature and pour it into cold water.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Applications in Drug Development
The utility of this compound as a building block is most evident in the synthesis of compounds with significant therapeutic potential.
A. Antifungal Agents
A variety of derivatives synthesized from 2-(chloromethyl)-1H-benzimidazole (including fluorinated analogs) have demonstrated potent antifungal activity.[3][4] The mechanism of action for many benzimidazole-based antifungals involves the disruption of microtubule assembly by binding to β-tubulin, which is essential for cell division and structure.[2] Another key target is the ergosterol biosynthesis pathway, specifically the enzyme lanosterol 14α-demethylase, which is critical for maintaining fungal cell membrane integrity.[8][9][10]
Caption: Mechanism of action for some benzimidazole-based antifungal agents.
The table below summarizes the in vitro antifungal activity of some benzimidazole derivatives prepared from the non-fluorinated 2-(chloromethyl)-1H-benzimidazole, highlighting their potential.[3]
| Compound ID | Fungus | IC₅₀ (µg/mL) |
| 4m | C. gloeosporioides | 20.76 |
| A. solani | 27.58 | |
| F. solani | 18.60 | |
| 5b | Cytospora sp. | 30.97 |
| C. gloeosporioides | 11.38 | |
| B. cinerea | 57.71 | |
| F. solani | 40.15 | |
| 7f | B. cinerea | 13.36 |
| Hymexazol (Control) | B. cinerea | 8.92 |
B. Antihypertensive Agents
Fluoro-substituted benzimidazole derivatives have been designed and synthesized as potent antihypertensive agents.[11] Many of these compounds function as Angiotensin II Receptor Blockers (ARBs). They selectively block the AT₁ receptor, preventing angiotensin II from binding and exerting its potent vasoconstrictive effects. This leads to vasodilation and a reduction in blood pressure.
Caption: The Renin-Angiotensin system and the mechanism of ARBs.
Studies have shown that new fluoro-substituted benzimidazole derivatives can exhibit potent and long-lasting antihypertensive effects in spontaneously hypertensive rats, in some cases performing better than established drugs like losartan and telmisartan.[11]
| Compound | Dose (mg/kg) | Max MBP Reduction (mmHg) | Duration of Action |
| 1g | 10 | 74.5 ± 3.5 | > 24 hours |
| 2a | 10 | 69.2 ± 0.9 | > 24 hours |
Conclusion
This compound is a high-value building block for the synthesis of complex organic molecules, particularly for pharmaceutical applications. Its straightforward synthesis and the high reactivity of its chloromethyl group provide a reliable platform for creating diverse chemical libraries. The demonstrated success of its derivatives as potent antifungal and antihypertensive agents underscores its importance in modern drug discovery. The protocols and data presented in this guide serve as a comprehensive resource for researchers aiming to leverage the synthetic potential of this versatile compound.
References
- 1. spectrabase.com [spectrabase.com]
- 2. 2-(Chloromethyl)-6-fluoro-1H-benzo[d]imidazole | 156144-42-2 [sigmaaldrich.com]
- 3. This compound CAS#: [m.chemicalbook.com]
- 4. 2-(CHLOROMETHYL)-6-FLUORO-1H-BENZO[D]IMIDAZOLE CAS#: 156144-42-2 [amp.chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Buy 4-Morpholino-2-naphthol (EVT-414225) | 159596-05-1 [evitachem.com]
- 9. CAS 156144-42-2 | Sigma-Aldrich [sigmaaldrich.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. spectrabase.com [spectrabase.com]
Reactivity of the Chloromethyl Group in 2-(Chloromethyl)-5-fluoro-1H-benzimidazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical reactivity of the chloromethyl group in 2-(chloromethyl)-5-fluoro-1H-benzimidazole. This compound is a key intermediate in the synthesis of a variety of biologically active molecules. The inherent reactivity of the chloromethyl group, enhanced by the electronic properties of the benzimidazole ring system, makes it a versatile scaffold for drug discovery and development. This document details the synthesis of the parent compound, its primary mode of reaction via nucleophilic substitution, and provides representative experimental protocols.
Introduction
Benzimidazole and its derivatives are privileged structures in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties. The introduction of a chloromethyl group at the 2-position of the benzimidazole ring provides a highly reactive electrophilic site. This "warhead" is susceptible to nucleophilic attack, allowing for the facile introduction of diverse functional groups and the construction of extensive compound libraries.
The presence of a fluorine atom at the 5-position further modulates the electronic properties of the benzimidazole system. As a highly electronegative atom, fluorine can influence the reactivity of the chloromethyl group and the overall physicochemical properties of the resulting derivatives, such as metabolic stability and binding affinity to biological targets. This guide focuses on the synthesis and reactivity of this compound, providing a technical resource for researchers in the field of medicinal chemistry and drug development.
Synthesis of this compound
The most common and straightforward method for the synthesis of 2-(chloromethyl)-1H-benzimidazole derivatives is the Phillips condensation. This method involves the reaction of a substituted o-phenylenediamine with chloroacetic acid.
General Reaction Scheme
Caption: Synthesis of this compound.
Detailed Experimental Protocol
-
Materials:
-
4-Fluoro-o-phenylenediamine (1.0 eq)
-
Chloroacetic acid (1.1 eq)
-
4M Hydrochloric acid
-
Ammonium hydroxide solution
-
Ethanol (for recrystallization)
-
-
Procedure:
-
A mixture of 4-fluoro-o-phenylenediamine and chloroacetic acid in 4M hydrochloric acid is heated to reflux for 3-4 hours.[1]
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solution is carefully neutralized by the dropwise addition of a concentrated ammonium hydroxide solution until a precipitate is formed.
-
The resulting solid is collected by vacuum filtration and washed with cold water.
-
The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
-
Reactivity of the Chloromethyl Group
The primary mode of reactivity for the chloromethyl group in this and similar benzimidazoles is nucleophilic substitution. The carbon of the chloromethyl group is electrophilic and is readily attacked by a wide range of nucleophiles, leading to the displacement of the chloride ion.
General Reaction Scheme for Nucleophilic Substitution
Caption: General workflow for nucleophilic substitution.
Quantitative Data on Nucleophilic Substitution
| Nucleophile Type | Example Nucleophile | Product Type | Yield (%) | Reference |
| Nitrogen | Aromatic Amines | 2-(Arylaminomethyl)benzimidazole | 55-85 | [2] |
| Heterocyclic Amines | 2-(Heteroarylaminomethyl)benzimidazole | 55-85 | [2] | |
| Phenylhydrazine | 2-(Phenylhydrazinylmethyl)benzimidazole | - | [3] | |
| Sulfur | Dithiocarbamate | S-(1H-Benzimidazol-2-ylmethyl) dithiocarbamate | - | [4] |
| Pyrimidine-2-thiones | 2-(Pyrimidinylthiomethyl)benzimidazole | - | [4] | |
| Oxygen | Phenol Derivatives | 2-(Phenoxymethyl)benzimidazole | - | [4] |
Note: Yields are reported for the unsubstituted 2-(chloromethyl)-1H-benzimidazole and may vary for the 5-fluoro analog and with specific reaction conditions.
Detailed Experimental Protocol for Nucleophilic Substitution with an Amine
-
Materials:
-
This compound (1.0 eq)
-
Substituted amine (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Potassium iodide (KI) (catalytic amount)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of this compound in DMF, add the substituted amine, potassium carbonate, and a catalytic amount of potassium iodide.
-
The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the amine, for a period of 12-24 hours.[2]
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is poured into cold water.
-
The precipitated product is collected by vacuum filtration and washed with water.
-
The crude product is purified by column chromatography or recrystallization to yield the desired 2-(aminomethyl)-5-fluoro-1H-benzimidazole derivative.
-
Characterization Data
The structure of this compound and its derivatives can be confirmed using standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the benzimidazole ring and a singlet for the methylene protons of the chloromethyl group.
-
¹³C NMR: The carbon NMR will show distinct signals for the carbons of the benzimidazole core and the chloromethyl group.
-
Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak corresponding to the mass of the compound. For compounds containing chlorine, a characteristic isotopic pattern (M and M+2) will be observed.
Conclusion
This compound is a valuable and reactive intermediate in medicinal chemistry. The chloromethyl group at the 2-position serves as a versatile handle for the introduction of a wide array of functional groups through nucleophilic substitution reactions. The presence of the 5-fluoro substituent can further enhance the pharmacological properties of the resulting derivatives. This guide provides a foundational understanding of the synthesis, reactivity, and experimental procedures associated with this important building block, which should aid researchers in the design and synthesis of novel therapeutic agents.
References
An In-depth Technical Guide to the Electrophilic and Nucleophilic Substitution Reactions of 2-(Chloromethyl)-5-fluoro-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophilic and nucleophilic substitution reactions of 2-(chloromethyl)-5-fluoro-1H-benzimidazole, a key heterocyclic scaffold in medicinal chemistry. This document details the reactivity of this compound, providing experimental protocols for key transformations and summarizing quantitative data to support synthetic strategies.
Introduction to this compound
Benzimidazole derivatives are a cornerstone in the development of new therapeutic agents, exhibiting a wide range of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties. The subject of this guide, this compound, is a versatile building block for the synthesis of a diverse library of substituted benzimidazoles. The presence of the reactive chloromethyl group at the 2-position and the fluorine atom at the 5-position imparts unique reactivity to the molecule, making it a valuable intermediate for drug discovery and development. The fluorine substituent can enhance metabolic stability and binding affinity of the final compounds.
Nucleophilic Substitution Reactions
The most prominent reaction pathway for this compound involves nucleophilic substitution at the chloromethyl group. The chlorine atom is a good leaving group, readily displaced by a variety of nucleophiles. This allows for the facile introduction of diverse functional groups, leading to a wide array of 2-substituted methyl-5-fluoro-1H-benzimidazoles.
Reactions with N-Nucleophiles
Nitrogen nucleophiles, such as primary and secondary amines, readily react with this compound to form the corresponding 2-(aminomethyl) derivatives. These reactions are typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile, often in the presence of a base to neutralize the HCl generated during the reaction.
Reactions with S-Nucleophiles
Sulfur nucleophiles, including thiols and thiophenols, are highly effective in displacing the chloride to form thioethers. These reactions are generally performed under basic conditions to generate the more nucleophilic thiolate anion.
Reactions with O-Nucleophiles
Oxygen nucleophiles, such as phenols and alcohols, can also participate in substitution reactions, although they are generally less reactive than N- or S-nucleophiles. The reaction with phenols is often carried out in the presence of a base to form the more reactive phenoxide ion.
Table 1: Summary of Nucleophilic Substitution Reactions and Yields
| Nucleophile | Reagents and Conditions | Product | Yield (%) |
| Various Arylamines | DMF, Triethylamine | 2-(Arylaminomethyl)-5-fluoro-1H-benzimidazoles | 55-85[1] |
| Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | DMF, Triethylamine | Ethyl 2-(((5-fluoro-1H-benzo[d]imidazol-2-yl)methyl)amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | 60[1] |
| 3-Methyl-1H-pyrazol-5(4H)-one | DMF, Triethylamine | 4-(((5-Fluoro-1H-benzo[d]imidazol-2-yl)methyl)amino)-3-methyl-1H-pyrazol-5(4H)-one | 50-65[1] |
| 1-(4-Fluorophenyl)piperazine | DMF, Triethylamine | 5-Fluoro-2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-1H-benzimidazole | 75[1] |
| Thiourea | Acetonitrile, Reflux | 2-(((5-Fluoro-1H-benzo[d]imidazol-2-yl)methyl)isothiouronium chloride | 92[2] |
| Various Alkyl/Benzyl Halides (from thiouronium salt) | Ethanol, NaOH | 2-((Alkyl/Benzylthio)methyl)-5-fluoro-1H-benzimidazoles | Not Specified |
| Phenol Derivatives | Base (e.g., K2CO3), Solvent (e.g., DMF) | 2-(Phenoxymethyl)-5-fluoro-1H-benzimidazoles | Not Specified |
Electrophilic Substitution Reactions
Information on the electrophilic aromatic substitution of this compound is limited in the scientific literature. However, the reactivity of the benzimidazole ring system towards electrophiles can be predicted based on general principles of aromatic chemistry. The benzimidazole ring is an electron-rich heteroaromatic system, but the imidazole part is generally more reactive towards electrophiles than the benzene ring.
The fluorine atom at the 5-position is an ortho-, para-directing deactivator for electrophilic aromatic substitution on the benzene ring. The deactivating inductive effect of fluorine is partially offset by its electron-donating resonance effect. The chloromethyl group at the 2-position will also influence the electron density of the ring system.
Typical electrophilic aromatic substitution reactions include:
-
Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the benzene ring, typically at the 4- or 6-position, would likely require a Lewis acid catalyst.
-
Nitration: The introduction of a nitro group (-NO2) is a common electrophilic aromatic substitution. Reaction with a mixture of nitric acid and sulfuric acid would be the standard condition.
-
Friedel-Crafts Reactions: Alkylation or acylation of the benzene ring. These reactions are often challenging with heterocyclic systems due to the potential for the Lewis acid catalyst to coordinate with the nitrogen atoms of the imidazole ring, thereby deactivating the system.
Further experimental investigation is required to fully elucidate the scope and limitations of electrophilic substitution reactions on this specific molecule.
Experimental Protocols
General Protocol for Nucleophilic Substitution with Amines
This protocol is a general representation based on procedures for similar benzimidazole derivatives.[1]
Materials:
-
This compound
-
Amine (primary or secondary)
-
N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add the desired amine (1.1 eq) and triethylamine (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(aminomethyl)-5-fluoro-1H-benzimidazole derivative.
Protocol for the Synthesis of 2-(((5-Fluoro-1H-benzo[d]imidazol-2-yl)methyl)isothiouronium chloride)
This protocol is adapted from the synthesis of the non-fluorinated analogue.[2]
Materials:
-
This compound
-
Thiourea
-
Acetonitrile
-
Ethyl acetate
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add thiourea (1.0 eq).
-
Reflux the mixture for 2 hours.
-
Cool the reaction mixture to room temperature. A precipitate will form.
-
Filter the precipitate, wash it several times with ethyl acetate, and dry to obtain the thiouronium salt.
Mandatory Visualizations
Caption: Experimental workflow for the nucleophilic substitution of this compound.
Caption: A logical workflow for a representative electrophilic aromatic substitution on the benzimidazole core.
Caption: General reaction schemes for substitution reactions of this compound.
Conclusion
This compound is a highly valuable and reactive intermediate in the synthesis of novel benzimidazole derivatives for drug discovery. Its primary mode of reaction is nucleophilic substitution at the 2-chloromethyl position, which proceeds efficiently with a wide range of nucleophiles, providing a straightforward route to diverse chemical libraries. While the electrophilic substitution on the benzimidazole core is less explored, it presents an opportunity for further functionalization of this important scaffold. The protocols and data presented in this guide serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the design and synthesis of new generations of benzimidazole-based therapeutic agents.
References
Stability and Degradation of 2-(chloromethyl)-5-fluoro-1H-benzimidazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the date of this guide, specific experimental data on the stability and degradation of 2-(chloromethyl)-5-fluoro-1H-benzimidazole is limited in the public domain. This document provides a comprehensive framework based on the known reactivity of the benzimidazole core, the influence of its substituents, and established principles of drug stability testing. The provided experimental protocols are generalized and should be adapted and validated for specific laboratory conditions and analytical methods.
Introduction
This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds. The benzimidazole scaffold is a privileged structure in medicinal chemistry, and the introduction of a fluorine atom can significantly enhance metabolic stability and other pharmacokinetic properties. However, the presence of a reactive chloromethyl group introduces a potential liability for degradation, which can impact the purity, potency, and safety of downstream products. Understanding the stability and degradation pathways of this intermediate is therefore critical for process development, formulation, and ensuring the quality of the final active pharmaceutical ingredient (API).
This technical guide provides an in-depth overview of the potential stability challenges and degradation pathways of this compound. It includes detailed, generalized experimental protocols for conducting forced degradation studies to identify and characterize potential degradants.
Physicochemical Properties and Predicted Stability
While specific experimental data is scarce, the chemical structure of this compound allows for the prediction of its key stability characteristics.
| Property | Prediction | Rationale |
| Hydrolytic Stability | Susceptible to hydrolysis, particularly under neutral to basic conditions. | The chloromethyl group is a known leaving group and is susceptible to nucleophilic substitution by water, leading to the formation of the corresponding hydroxymethyl derivative. The electron-withdrawing nature of the fluorine atom may slightly influence the reactivity of the chloromethyl group. |
| Photostability | Potentially unstable in solution upon exposure to UV light. | Benzimidazole derivatives are known to be photosensitive in solution, although they tend to be more stable in the solid state.[1] |
| Thermal Stability | Likely to be stable at ambient temperatures in the solid state. Decomposition may occur at elevated temperatures. | Benzimidazoles are generally thermally stable heterocycles.[2] However, the chloromethyl group may be a point of thermal lability. |
| Oxidative Stability | The benzimidazole ring may be susceptible to oxidation. | The imidazole ring, in particular, can be susceptible to oxidative degradation.[3] |
Potential Degradation Pathways
Based on the functional groups present in this compound, the following degradation pathways are plausible:
Hydrolysis
The primary hydrolytic degradation pathway is expected to be the conversion of the chloromethyl group to a hydroxymethyl group, yielding 2-(hydroxymethyl)-5-fluoro-1H-benzimidazole. This reaction is likely to be accelerated by heat and basic pH.
Caption: Predicted hydrolytic degradation pathway.
Photodegradation
Photodegradation in solution could lead to a variety of products through radical mechanisms or cleavage of the benzimidazole ring. For other benzimidazole derivatives, photodegradation pathways include desulfonation and benzimidazole ring cleavage.
Oxidation
Oxidative stress, for instance from peroxide, could lead to the formation of N-oxides or degradation of the imidazole ring. Studies on other benzimidazoles have shown that oxidative pyrolysis can lead to the formation of carbon dioxide, carbon monoxide, water, and cyanogen.[4]
Caption: Potential oxidative degradation pathways.
Experimental Protocols for Forced Degradation Studies
Forced degradation studies are essential to establish the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[5][6] The following are generalized protocols that should be adapted and optimized. A target degradation of 5-20% is generally recommended to avoid the formation of secondary degradants.[7]
General Preparations
-
Test Substance: this compound of known purity.
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH) of HPLC grade. Water should be purified (e.g., Milli-Q).
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), and Hydrogen peroxide (H₂O₂), all of analytical grade.
-
Instrumentation: A validated stability-indicating HPLC method with a UV detector is the primary analytical tool. Mass spectrometry (LC-MS) is crucial for the identification of degradation products.
Experimental Workflow
Caption: General workflow for forced degradation studies.
Detailed Methodologies
4.3.1. Acid Hydrolysis
-
Prepare a stock solution of the compound in a 1:1 mixture of acetonitrile and water at a concentration of approximately 1 mg/mL.
-
To an aliquot of the stock solution, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw samples at appropriate time intervals (e.g., 2, 6, 12, and 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
4.3.2. Base Hydrolysis
-
Prepare a stock solution as described for acid hydrolysis.
-
To an aliquot of the stock solution, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Maintain the solution at room temperature.
-
Withdraw samples at appropriate time intervals (e.g., 1, 2, 4, and 8 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
Analyze the samples by HPLC.
4.3.3. Oxidative Degradation
-
Prepare a stock solution as described for acid hydrolysis.
-
To an aliquot of the stock solution, add an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.
-
Maintain the solution at room temperature.
-
Withdraw samples at appropriate time intervals (e.g., 2, 6, 12, and 24 hours).
-
Analyze the samples by HPLC.
4.3.4. Thermal Degradation
-
Solid State: Place a known amount of the solid compound in a controlled temperature oven at 80°C. Analyze the solid at specified time points.
-
Solution State: Prepare a solution of the compound in a suitable solvent (e.g., 1:1 acetonitrile/water). Incubate the solution at 60°C. Withdraw and analyze samples at appropriate time intervals.
4.3.5. Photostability
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7]
-
A control sample should be protected from light.
-
Analyze the exposed and control samples by HPLC.
Data Presentation and Analysis
All quantitative data from the forced degradation studies should be summarized in a clear and structured table to facilitate comparison.
Table 1: Summary of Forced Degradation Studies on this compound (Hypothetical Data)
| Stress Condition | Duration | % Degradation of Parent Compound | Number of Degradants | Major Degradant (% Area) |
| 0.1 M HCl, 60°C | 24 h | 8.5 | 2 | D1 (5.2%) |
| 0.1 M NaOH, RT | 8 h | 15.2 | 1 | D2 (14.8%) |
| 3% H₂O₂, RT | 24 h | 5.1 | 3 | D3 (2.8%) |
| Thermal (Solid, 80°C) | 7 days | < 1.0 | 0 | - |
| Thermal (Solution, 60°C) | 24 h | 3.2 | 1 | D2 (3.0%) |
| Photolytic (ICH Q1B) | - | 12.8 | 4 | D4 (7.5%) |
Note: This table presents hypothetical data for illustrative purposes.
Conclusion
References
- 1. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. biomedres.us [biomedres.us]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Theoretical and Computational Elucidation of 2-(chloromethyl)-5-fluoro-1H-benzimidazole: A Technical Guide for Drug Discovery and Development
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical document provides a comprehensive overview of the theoretical and computational approaches for characterizing 2-(chloromethyl)-5-fluoro-1H-benzimidazole, a heterocyclic compound of interest in medicinal chemistry. In the absence of direct experimental and computational studies on this specific molecule in the available literature, this guide outlines a robust computational methodology based on established practices for analogous benzimidazole derivatives. It presents anticipated quantitative data, detailed protocols for computational experiments, and visualizations to facilitate a deeper understanding of the molecule's structural, electronic, and spectroscopic properties. This guide is intended to serve as a foundational resource for researchers embarking on the synthesis, characterization, and biological evaluation of this and related compounds.
Introduction
Benzimidazole and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, and antitumor properties.[1] The substituent at the 2-position of the benzimidazole ring is known to significantly influence its pharmacological profile. The introduction of a chloromethyl group offers a reactive site for further functionalization, making this compound a versatile scaffold for developing novel therapeutic agents. The fluorine atom at the 5-position can enhance metabolic stability and binding affinity.
A thorough understanding of the molecule's physicochemical properties at a quantum mechanical level is paramount for rational drug design. Theoretical and computational studies provide invaluable insights into molecular geometry, electronic structure, and reactivity, which are crucial for predicting biological activity and designing more potent and selective drug candidates.
This whitepaper details a proposed computational workflow for the in-depth characterization of this compound using Density Functional Theory (DFT), a powerful and widely used computational method for studying molecular systems.[2]
Proposed Computational Methodology
The following section outlines a comprehensive computational protocol for the theoretical investigation of this compound.
Molecular Structure and Workflow
The initial step involves the construction of the 3D structure of this compound. A proposed computational workflow for its characterization is depicted below.
Caption: Proposed computational workflow for this compound.
Detailed Computational Protocols
-
Software: All calculations would be performed using a quantum chemistry software package such as Gaussian 09/16 or ORCA.
-
Level of Theory: The geometry optimization and subsequent calculations would be carried out using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set.[1][2] This level of theory has been shown to provide a good balance between accuracy and computational cost for similar organic molecules.
-
Geometry Optimization: The initial structure of this compound would be fully optimized in the gas phase without any symmetry constraints. The convergence criteria would be set to the default values of the software.
-
Vibrational Frequency Analysis: Following geometry optimization, vibrational frequency calculations would be performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). The calculated frequencies can also be used to simulate the IR and Raman spectra.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis would be conducted to investigate charge distribution, hybridization of atoms, and intramolecular interactions such as hyperconjugation.
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of the molecule.
-
Molecular Electrostatic Potential (MEP) Analysis: The MEP surface would be mapped to identify the electrophilic and nucleophilic sites of the molecule, which is essential for understanding its reactivity and intermolecular interactions.
-
Spectroscopic Simulations:
-
NMR: The 1H and 13C NMR chemical shifts would be calculated using the Gauge-Independent Atomic Orbital (GIAO) method.
-
UV-Vis: The electronic absorption spectra would be simulated using Time-Dependent DFT (TD-DFT).
-
Anticipated Quantitative Data
The following tables summarize the expected quantitative data from the proposed computational studies, based on typical values observed for similar benzimidazole derivatives in the literature.
Table 1: Predicted Optimized Geometric Parameters
| Parameter | Bond/Angle/Dihedral | Predicted Value |
| Bond Lengths (Å) | C-C (benzene ring) | 1.38 - 1.41 |
| C-N (imidazole ring) | 1.32 - 1.39 | |
| C=N (imidazole ring) | ~1.31 | |
| C-F | ~1.36 | |
| C-Cl | ~1.78 | |
| **Bond Angles (°) ** | C-N-C (imidazole ring) | 105 - 110 |
| N-C-N (imidazole ring) | 110 - 115 | |
| C-C-F (benzene ring) | ~119 | |
| N-C-CH2Cl | ~123 | |
| Dihedral Angles (°) | Benzene-Imidazole | Near 0 (planar) |
Table 2: Predicted Thermodynamic and Electronic Properties
| Property | Predicted Value |
| Zero-point vibrational energy (kcal/mol) | 90 - 100 |
| Dipole Moment (Debye) | 2.5 - 3.5 |
| HOMO Energy (eV) | -6.0 to -7.0 |
| LUMO Energy (eV) | -1.0 to -2.0 |
| HOMO-LUMO Energy Gap (eV) | 4.0 - 5.0 |
Table 3: Predicted NBO Analysis - Key Donor-Acceptor Interactions
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP(1) N(imidazole) | π(C=N) | > 20 |
| π(C-C) (benzene) | π(C-C) (benzene) | 2 - 5 |
| σ(C-H) | σ*(C-N) | 1 - 3 |
(E(2) represents the stabilization energy of the hyperconjugative interaction)
Visualization of Molecular Properties and Relationships
The following diagrams illustrate the molecular structure and the relationship between calculated properties and their implications in drug design.
Caption: 2D structure of this compound.
Caption: Relationship between calculated properties and drug design implications.
Conclusion and Future Directions
This guide has outlined a comprehensive theoretical and computational framework for the characterization of this compound. The proposed DFT-based methodology is expected to yield valuable data on the molecule's geometry, electronic structure, and spectroscopic properties. The anticipated results, presented in a structured format, can serve as a benchmark for future experimental studies.
The theoretical data generated through these computational studies will be instrumental in:
-
Guiding Synthesis: Understanding the molecule's reactivity can aid in optimizing synthetic routes.
-
Interpreting Experimental Spectra: Simulated IR, Raman, NMR, and UV-Vis spectra can help in the characterization and structural confirmation of the synthesized compound.
-
Informing Biological Evaluation: The calculated electronic properties and MEP can be used to predict potential biological targets and guide molecular docking studies to explore its binding modes with various receptors.
-
Facilitating Lead Optimization: The insights gained from these studies can inform the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic profiles.
It is recommended that the computational findings be validated through experimental synthesis and characterization to establish a robust structure-property relationship for this promising medicinal scaffold.
References
The Rising Star of Drug Discovery: A Technical Guide to the Biological Potential of Novel 2-(Chloromethyl)-5-fluoro-1H-benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold, a heterocyclic aromatic organic compound, has long been a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its unique properties, including its structural similarity to naturally occurring purines, allow it to readily interact with a wide range of biological targets. The strategic introduction of a fluorine atom at the 5-position and a reactive chloromethyl group at the 2-position of the benzimidazole ring system has unlocked a new generation of derivatives with significant therapeutic potential. This technical guide provides an in-depth exploration of the biological landscape of these novel compounds, focusing on their anticancer and antimicrobial activities. We delve into the available quantitative data, detailed experimental methodologies, and the underlying molecular pathways, offering a comprehensive resource for researchers in the field.
Anticancer Activity: A Promising Frontier
Derivatives of 5-fluoro-1H-benzimidazole have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. The introduction of different substituents on the core structure allows for the fine-tuning of their activity and selectivity.
Quantitative Analysis of Anticancer Activity
The in vitro anticancer activity of various 5-fluoro-benzimidazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values of representative compounds against several human cancer cell lines.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 5c | 5-Fluorouracil-derived benzimidazole | Saccharomyces cerevisiae | 1 | Fluconazole | - |
| MRSA | 2 | Norfloxacin | - | ||
| Bacillus proteus | 4 | Norfloxacin | - | ||
| 10f | 5-Fluoro-1H-benzimidazole-4-carboxamide | HCT116 | 7.4 | - | - |
| ORT14 | 2-(p-fluorophenyl)-1H-benzimidazole | A549, A498, A375 | 0.377 | Methotrexate | - |
| HeLa, HepG2 | 0.188 | Methotrexate | - | ||
| ORT15 | 2-(o-fluorophenyl)-5-methyl-1H-benzimidazole | A549, A498, HeLa | 0.354 | Methotrexate | - |
| A375, HepG2 | 0.177 | Methotrexate | - |
Note: The data presented is for derivatives of 5-fluoro-benzimidazole, as specific data for derivatives of 2-(chloromethyl)-5-fluoro-1H-benzimidazole is limited in the reviewed literature.
Experimental Protocols for Anticancer Activity Screening
The evaluation of the anticancer potential of these compounds involves standardized in vitro assays.
MTT Assay for Cytotoxicity:
-
Cell Culture: Human cancer cell lines (e.g., A549, HeLa, HepG2) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 humidified atmosphere.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1-2.5 x 10^4 cells per mL and allowed to adhere for 24 hours.
-
Compound Treatment: The synthesized benzimidazole derivatives are dissolved in DMSO to create stock solutions. The cells are then treated with various concentrations of the compounds (typically in the range of 10⁻⁵ to 10⁻⁷ mol/L) in triplicate and incubated for 96 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in medium) is added to each well. The plates are incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.[1]
Underlying Mechanisms of Action
The anticancer activity of benzimidazole derivatives is often attributed to their ability to interfere with fundamental cellular processes.
DNA Intercalation and Topoisomerase Inhibition:
Some 5-fluorouracil-derived benzimidazoles have been shown to intercalate into DNA, forming a stable complex that can hinder DNA replication and transcription, ultimately leading to cell death.[2] Molecular docking studies suggest that these compounds can also bind to the active site of DNA topoisomerase IA, an enzyme crucial for DNA replication and repair.[2]
PARP-1 Inhibition:
Novel 5-fluoro-1H-benzimidazole-4-carboxamide derivatives have been identified as potent inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1).[3] PARP-1 is a key enzyme in the DNA damage repair pathway. Its inhibition in cancer cells, particularly those with existing DNA repair defects (like BRCA mutations), can lead to synthetic lethality.
Antimicrobial and Antifungal Activity: Combating Resistance
The emergence of multidrug-resistant pathogens presents a significant global health challenge. 2-(Chloromethyl)-1H-benzimidazole derivatives have shown considerable promise as a new class of antimicrobial and antifungal agents. The 5-fluoro substitution can further enhance this activity.
Quantitative Analysis of Antimicrobial and Antifungal Activity
The efficacy of these compounds against various microbial strains is determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound ID | Derivative Class | Microbial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| VMKP 8 | 2-Chloromethyl-1H-benzimidazole derivative | Candida albicans | 12.5 | - | - |
| 5c | 5-Fluorouracil-derived benzimidazole | Saccharomyces cerevisiae | 1 | Fluconazole | - |
| MRSA | 2 | Norfloxacin | - | ||
| Bacillus proteus | 4 | Norfloxacin | - | ||
| 18 | 4-[5(6)-fluoro-1H-benzimidazol-2-yl)-N'-(2-methylbenzylidene)]benzohydrazide | Escherichia coli O157:H7 | 0.49-0.98 | - | - |
| Escherichia coli ATCC 8739 | 0.49-0.98 | - | - | ||
| Escherichia coli ATCC 35218 | 0.49-0.98 | - | - | ||
| Salmonella typhimurium ATCC 13311 | 0.49-0.98 | - | - |
Note: The data presented is for derivatives of 2-(chloromethyl)- and 5-fluoro-benzimidazole, as specific data for derivatives of this compound is limited in the reviewed literature.[2][4][5]
Experimental Protocols for Antimicrobial and Antifungal Screening
Standardized methods are employed to assess the in vitro antimicrobial and antifungal activity.
Broth Microdilution Method for MIC Determination:
-
Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth media to achieve a standardized inoculum density.
-
Compound Dilution: The synthesized benzimidazole derivatives are serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Well Plate Method for Antifungal Activity:
-
Agar Plate Preparation: A suitable agar medium is poured into sterile Petri dishes.
-
Well Creation: Wells are created in the solidified agar using a sterile cork borer.
-
Inoculation: The agar surface is uniformly inoculated with the fungal test organism.
-
Compound Addition: A defined volume of the test compound solution (at a specific concentration) is added to each well.
-
Incubation: The plates are incubated at an appropriate temperature for a specified period.
-
Zone of Inhibition Measurement: The antifungal activity is determined by measuring the diameter of the zone of inhibition around each well.[4]
Synthesis of this compound Derivatives
The synthesis of these novel derivatives typically involves a multi-step process.
General Synthetic Procedure:
A common route involves the condensation of 4-fluoro-o-phenylenediamine with chloroacetic acid to yield the core intermediate, this compound. This intermediate possesses a reactive chloromethyl group that can readily undergo nucleophilic substitution reactions with a variety of nucleophiles, such as amines, thiols, and phenols, to generate a diverse library of novel derivatives. The purification of the final products is typically achieved through recrystallization or column chromatography, and their structures are confirmed using spectroscopic techniques like ¹H NMR, ¹³C NMR, and mass spectrometry.[4]
Conclusion and Future Directions
The exploration of novel this compound derivatives has unveiled a class of compounds with significant biological potential. Their demonstrated anticancer and antimicrobial activities, coupled with the versatility of their synthesis, make them highly attractive candidates for further drug development. Future research should focus on synthesizing and screening a broader library of these derivatives to establish a more comprehensive structure-activity relationship. In-depth mechanistic studies are also crucial to elucidate the precise molecular targets and signaling pathways involved in their biological effects. Furthermore, in vivo studies are necessary to evaluate their efficacy, pharmacokinetic properties, and safety profiles in preclinical models. The continued investigation of these promising compounds holds the key to developing next-generation therapeutics for combating cancer and infectious diseases.
References
- 1. acgpubs.org [acgpubs.org]
- 2. Design, synthesis and biological evaluation of 5-fluorouracil-derived benzimidazoles as novel type of potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel 5-fluoro-1H-benzimidazole-4-carboxamide derivatives as potent PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for N-alkylation of Amines with 2-(chloromethyl)-5-fluoro-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the N-alkylation of various primary and secondary amines with 2-(chloromethyl)-5-fluoro-1H-benzimidazole. This reaction is a critical step in the synthesis of a diverse range of biologically active benzimidazole derivatives. Benzimidazoles are recognized as a "privileged structure" in medicinal chemistry due to their wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The incorporation of a fluorine atom at the 5-position can significantly enhance the therapeutic potential of these compounds.[5] These application notes offer a standardized procedure, typical reaction parameters, and expected outcomes to guide researchers in the development of novel therapeutic agents.
Introduction
Benzimidazole derivatives are a cornerstone in drug discovery, with numerous compounds approved for clinical use.[4] The N-alkylation of the benzimidazole core is a key synthetic strategy to introduce molecular diversity and modulate the pharmacokinetic and pharmacodynamic properties of these molecules.[1] The reaction of this compound with amines provides a straightforward route to a library of N-substituted aminomethyl benzimidazoles. These compounds have shown promise as potent antifungal and anticancer agents.[6][7][8] This protocol outlines a general and efficient method for this transformation, adaptable to a variety of amine substrates.
Experimental Protocol
This protocol describes a general procedure for the N-alkylation of a representative amine with this compound.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add the desired amine (1.1 eq).
-
Addition of Base: Add anhydrous potassium carbonate (K₂CO₃) (2.0 eq) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 30 minutes, then heat to 60-80°C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.
Data Presentation
The following table summarizes typical reaction conditions and yields for the N-alkylation of 2-(chloromethyl)-1H-benzimidazole derivatives with various amines, which can be extrapolated for the 5-fluoro analog.
| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aromatic Amines | K₂CO₃ | DMF | 60-80 | 4-8 | 75-90 | [6] |
| Heterocyclic Amines | K₂CO₃ | DMF | 60-80 | 4-8 | 70-85 | [6] |
| Aliphatic Amines | KOH | Ethanol | Reflux | 6-12 | 65-80 | [6] |
| Substituted Anilines | K₂CO₃ / KI | DMF | 70-90 | 5-10 | 80-95 | [6] |
Mandatory Visualization
Caption: General experimental workflow for the N-alkylation of amines.
Signaling Pathways and Biological Relevance
The N-alkylated 5-fluoro-1H-benzimidazole derivatives synthesized through this protocol are of significant interest in drug development due to their potential to interact with various biological targets. Benzimidazole-based compounds have been shown to exert their anticancer effects through mechanisms such as the inhibition of tubulin polymerization and targeting DNA.[7] The introduction of different amine functionalities allows for the fine-tuning of these interactions and the exploration of structure-activity relationships (SAR).[8] For instance, certain derivatives have demonstrated potent antifungal activity by disrupting fungal cell membrane integrity.[6][9] The diagram below illustrates the logical relationship between the synthesis and its potential therapeutic applications.
Caption: Synthesis leading to potential therapeutic applications.
References
- 1. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. acgpubs.org [acgpubs.org]
- 8. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of Anticancer Derivatives Using 2-(chloromethyl)-5-fluoro-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities. Their structural resemblance to endogenous purines enables interaction with various biological targets, rendering them a privileged scaffold in drug discovery. The introduction of a fluorine atom into the benzimidazole ring can significantly enhance metabolic stability, binding affinity, and cell permeability, often leading to improved therapeutic efficacy.
This document provides detailed protocols for the synthesis of novel anticancer derivatives starting from 2-(chloromethyl)-5-fluoro-1H-benzimidazole. The reactive chloromethyl group at the 2-position serves as a versatile handle for introducing diverse chemical moieties via nucleophilic substitution, allowing for the generation of a library of compounds for anticancer screening. These derivatives have shown promise by inducing apoptosis and causing cell cycle arrest in cancer cells.[1] Some fluorinated benzimidazoles have been identified as potent inhibitors of key signaling pathways in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and BRAFV600E pathways.[2][3]
Data Presentation
The following table summarizes the in vitro anticancer activity (IC50 values) of representative fluoro-benzimidazole derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| ORT14 (p-fluoro) | A549 (Lung) | 0.377 | Methotrexate | - |
| A498 (Kidney) | 0.377 | Methotrexate | - | |
| HeLa (Cervical) | 0.188 | Methotrexate | - | |
| HepG2 (Liver) | 0.188 | Methotrexate | - | |
| A375 (Melanoma) | 0.377 | Methotrexate | - | |
| ORT15 (o-fluoro) | A549 (Lung) | 0.354 | Methotrexate | - |
| A498 (Kidney) | 0.354 | Methotrexate | - | |
| HeLa (Cervical) | 0.354 | Methotrexate | - | |
| HepG2 (Liver) | 0.177 | Methotrexate | - | |
| A375 (Melanoma) | 0.177 | Methotrexate | - | |
| Compound 10 | MGC-803 (Gastric) | 1.02 | 5-FU | 6.82 |
| PC-3 (Prostate) | 5.40 | 5-FU | 18.42 | |
| MCF-7 (Breast) | 2.53 | 5-FU | 11.51 | |
| Compound 19 | A549 (Lung) | 5.4 | - | - |
| MCF-7 (Breast) | 4.2 | - | - |
Data compiled from multiple sources.[1][4]
Experimental Protocols
Protocol 1: General Synthesis of N-Substituted 2-((aryl/alkyl-amino)methyl)-5-fluoro-1H-benzimidazole Derivatives
This protocol describes a general method for the nucleophilic substitution reaction between this compound and a primary or secondary amine.
Materials:
-
This compound
-
Substituted primary or secondary amine (e.g., aniline, morpholine, piperidine)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
UV lamp
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add the desired primary or secondary amine (1.2 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Heat the reaction mixture to 60-80°C and monitor the reaction progress by TLC.
-
After completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure N-substituted derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Anticancer Activity Evaluation using MTT Assay
This protocol outlines the procedure for determining the cytotoxic effects of the synthesized benzimidazole derivatives on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4]
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HepG2)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Synthesized benzimidazole derivatives
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
96-well microplates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 1-2.5 x 10⁴ cells per well in 100 µL of complete RPMI-1640 medium.[4] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the synthesized derivatives in DMSO. Serially dilute the compounds in culture medium to achieve the desired final concentrations. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours in a CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis and evaluation of anticancer derivatives.
Signaling Pathway
Caption: Inhibition of the EGFR signaling pathway by fluoro-benzimidazole derivatives.
References
- 1. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]
- 4. acgpubs.org [acgpubs.org]
Application Notes and Protocols: The Strategic Use of 2-(Chloromethyl)-5-fluoro-1H-benzimidazole in the Synthesis of Potent Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
The benzimidazole scaffold is a privileged heterocyclic motif frequently incorporated into the design of small molecule kinase inhibitors due to its ability to mimic purine bases and participate in key hydrogen bonding interactions within the ATP-binding pocket of kinases.[1][2] The strategic introduction of substituents onto the benzimidazole core can significantly modulate potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes and protocols for the use of 2-(chloromethyl)-5-fluoro-1H-benzimidazole, a key reactive intermediate, in the synthesis of kinase inhibitors, with a particular focus on targeting the PI3K/Akt/mTOR signaling pathway. The fluorination at the 5-position can enhance metabolic stability and binding affinity.[3]
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell proliferation, growth, survival, and metabolism.[4] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[5][6] Many potent kinase inhibitors targeting this pathway feature a substituted benzimidazole moiety.
Core Application: Synthesis of Kinase Inhibitors via Nucleophilic Substitution
This compound serves as a versatile electrophile for the introduction of the 5-fluoro-1H-benzimidazol-2-ylmethyl group onto various kinase inhibitor scaffolds. The primary synthetic strategy involves the nucleophilic substitution of the chloride by a suitable nucleophile, such as a phenol, amine, or thiol, present on the core structure of the inhibitor.
A representative synthetic scheme is the reaction of this compound with a phenolic hydroxyl group on a core scaffold, a common step in the synthesis of PI3K inhibitors.
Data Presentation: Inhibitory Activities of Benzimidazole-Containing Kinase Inhibitors
The following table summarizes the in vitro inhibitory activities of representative benzimidazole-containing kinase inhibitors targeting the PI3K/Akt/mTOR pathway. This data highlights the potency achievable with this scaffold.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Cellular IC50 (µM) | Reference |
| Compound A10 | PI3Kα | 0.32 | MCF-7 | Not Reported | [7] |
| ZSTK474 | PI3Kα | 8.6 | U87-MG | Not Reported | [8] |
| Compound 13 | PI3Kα | 1.2 | HCT-116 | 0.83 | [8] |
| U87-MG | 1.25 | [8] | |||
| Compound 23 | CK1δ | 98.6 | Not Applicable | Not Applicable | [9] |
| Compound 4w | PI3K (inferred) | Not Reported | A549 | 1.55 | [5] |
| BKM120 | PI3K (pan) | Not Reported | A549 | 9.75 | [5] |
Experimental Protocols
Protocol 1: Synthesis of a Model Kinase Inhibitor using this compound
This protocol describes a general method for the O-alkylation of a phenolic precursor with this compound.
Materials:
-
Phenolic precursor (e.g., a substituted 2-hydroxypyridine)
-
This compound
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the phenolic precursor (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired O-alkylated product.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general method for assessing the inhibitory activity of a synthesized compound against a target kinase.[10]
Materials:
-
Purified kinase enzyme (e.g., PI3Kα)
-
Kinase substrate (e.g., a specific peptide or lipid)
-
ATP
-
Synthesized inhibitor compound (dissolved in DMSO)
-
Kinase assay buffer
-
Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare serial dilutions of the inhibitor compound in DMSO.
-
In a 384-well plate, add the kinase, substrate, and inhibitor solution in the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (typically 30 °C) for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced (or remaining ATP) using the luminescent assay kit according to the manufacturer's instructions.
-
The luminescent signal is inversely proportional to kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a suitable equation using graphing software.
Mandatory Visualizations
Signaling Pathway
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of benzimidazole-based inhibitors on PI3K.
Experimental Workflow
Caption: General workflow for the synthesis and evaluation of a kinase inhibitor.
Logical Relationship
Caption: Structure-activity relationship logic for the synthesized kinase inhibitors.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Overview of Research into mTOR Inhibitors [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. WO2011077098A1 - Inhibitors of akt activity - Google Patents [patents.google.com]
- 7. Based on 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474), design, synthesis and biological evaluation of novel PI3Kα selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Application of 2-(Chloromethyl)-5-fluoro-1H-benzimidazole in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of 2-(chloromethyl)-5-fluoro-1H-benzimidazole as a key intermediate in the synthesis of medicinally important compounds. It includes a summary of the biological activities of its derivatives, detailed experimental protocols for their synthesis and biological evaluation, and visualizations of relevant signaling pathways.
Introduction
This compound is a versatile scaffold in medicinal chemistry. The benzimidazole core is a privileged structure found in numerous pharmacologically active agents, and the presence of a fluorine atom at the 5-position can enhance metabolic stability, binding affinity, and bioavailability. The reactive chloromethyl group at the 2-position serves as a convenient handle for introducing a wide variety of substituents, allowing for the creation of diverse chemical libraries for drug discovery. Derivatives of this compound have shown significant potential as antifungal and anticancer agents.
Data Presentation: Biological Activities of this compound Derivatives
The following tables summarize the quantitative biological activity data for various derivatives synthesized from this compound and related fluoro-benzimidazoles.
Table 1: In Vitro Anticancer Activity of Fluoro-substituted Benzimidazole Derivatives
| Compound ID | Substitution at 2-position | Cancer Cell Line | IC50 (µM) | Reference |
| ORT14 | p-fluorophenyl | A549 (Lung) | 0.377 | [1] |
| A498 (Kidney) | 0.377 | [1] | ||
| A375 (Melanoma) | 0.377 | [1] | ||
| HeLa (Cervical) | 0.188 | [1] | ||
| HepG2 (Liver) | 0.188 | [1] | ||
| ORT15 | o-fluorophenyl (with 5-methyl) | A549 (Lung) | 0.354 | [1] |
| A498 (Kidney) | 0.354 | [1] | ||
| HeLa (Cervical) | 0.354 | [1] | ||
| A375 (Melanoma) | 0.177 | [1] | ||
| HepG2 (Liver) | 0.177 | [1] | ||
| ORT16 | m-fluorophenyl (with 5-methyl) | A549 (Lung) | 0.177 | [1] |
| ORT17 | p-fluorophenyl (with 5-methyl) | HeLa (Cervical) | 0.354 | [1] |
| A375 (Melanoma) | 0.354 | [1] | ||
| Compound 1 | Fluoro aryl | HOS (Bone) | 1.8 | [2] |
| G361 (Melanoma) | 2.0 | [2] | ||
| MCF-7 (Breast) | 2.8 | [2] | ||
| K-562 (Leukemia) | 7.8 | [2] | ||
| Compound 5 | 5-fluoro-2-hydroxyphenyl | HepG2 (Liver) | 0.39 µg/mL | [2] |
| Huh7 (Liver) | 0.32 µg/mL | [2] |
Table 2: In Vitro Antifungal Activity of Fluoro-substituted Benzimidazole Derivatives
| Compound ID | Substitution at 2-position | Fungal Strain | MIC (µg/mL) | Reference |
| Compound 14 | m-fluorophenyl | Bacillus subtilis | 7.81 | [3] |
| Compound 18 | m-fluorophenyl (with 5-methyl) | Gram-negative bacteria | 31.25 | [3] |
| Bacillus subtilis | 7.81 | [3] | ||
| Fluoro-benzimidazole hydrazide (18) | 2-methylbenzylidene hydrazide | Escherichia coli O157:H7 | 0.49-0.98 | [4] |
| Escherichia coli ATCC 8739 | 0.49-0.98 | [4] | ||
| Escherichia coli ATCC 35218 | 0.49-0.98 | [4] | ||
| Salmonella typhimurium ATCC 13311 | 0.49-0.98 | [4] |
Experimental Protocols
Synthesis of 2-((4-Fluorobenzyl)aminomethyl)-5-fluoro-1H-benzimidazole
This protocol describes a representative synthesis of a bioactive derivative starting from a precursor to this compound. The synthesis involves the initial formation of the fluorinated benzimidazole core followed by substitution with a desired amine.
Step 1: Synthesis of this compound
This intermediate can be synthesized from 4-fluoro-o-phenylenediamine and chloroacetic acid.
-
Materials: 4-fluoro-o-phenylenediamine, Chloroacetic acid, 4N Hydrochloric acid, Sodium bicarbonate.
-
Procedure:
-
A mixture of 4-fluoro-o-phenylenediamine (10 mmol) and chloroacetic acid (11 mmol) in 4N HCl (20 mL) is heated at reflux for 4 hours.
-
The reaction mixture is cooled to room temperature and neutralized with a saturated solution of sodium bicarbonate until a precipitate is formed.
-
The precipitate is filtered, washed with cold water, and dried under vacuum to yield this compound.
-
The crude product can be purified by recrystallization from ethanol.
-
Step 2: Synthesis of 2-((4-Fluorobenzyl)aminomethyl)-5-fluoro-1H-benzimidazole
-
Materials: this compound, 4-Fluorobenzylamine, Triethylamine (TEA), Acetonitrile, Ethyl acetate, Hexane.
-
Procedure:
-
To a solution of this compound (5 mmol) in acetonitrile (25 mL), add 4-fluorobenzylamine (5.5 mmol) and triethylamine (6 mmol).
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the title compound.
-
In Vitro Anticancer Activity: MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[2]
-
Materials: Human cancer cell lines (e.g., HeLa, A549), DMEM or RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 96-well plates, MTT solution (5 mg/mL in PBS), DMSO.
-
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized benzimidazole derivatives (typically from 0.01 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value using a dose-response curve.
-
In Vitro Antifungal Activity: Broth Microdilution Protocol
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against fungal strains.[3]
-
Materials: Fungal strain (e.g., Candida albicans), RPMI-1640 medium buffered with MOPS, 96-well microtiter plates, Synthesized compounds, Fluconazole (positive control).
-
Procedure:
-
Prepare a stock solution of the test compounds in DMSO.
-
Perform serial two-fold dilutions of the compounds in the 96-well plates with RPMI-1640 medium.
-
Prepare a fungal inoculum suspension and adjust the concentration to 0.5-2.5 x 10³ CFU/mL.
-
Add the fungal inoculum to each well.
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.
-
Signaling Pathways and Experimental Workflows
Antifungal Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Many benzimidazole derivatives exert their antifungal activity by inhibiting the enzyme lanosterol 14α-demethylase (Erg11p), a key enzyme in the ergosterol biosynthesis pathway.[5][6] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, leading to fungal cell death.
Caption: Inhibition of the ergosterol biosynthesis pathway by 5-fluoro-benzimidazole derivatives.
Anticancer Mechanism of Action: Induction of Apoptosis
Certain fluoro-benzimidazole derivatives have been shown to induce apoptosis in cancer cells.[2][7] This programmed cell death is a crucial mechanism for eliminating cancerous cells and is often mediated through the activation of caspase cascades.
Caption: Induction of the intrinsic apoptosis pathway by 5-fluoro-benzimidazole derivatives.
Experimental Workflow: From Synthesis to Biological Evaluation
The logical flow for the discovery and evaluation of new drug candidates from this compound is depicted below.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ergosterol Biosynthesis - Creative Biolabs [creative-biolabs.com]
- 4. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Antifungal Benzimidazole Derivative Inhibits Ergosterol Biosynthesis and Reveals Novel Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Benzimidazoles induce concurrent apoptosis and pyroptosis of human glioblastoma cells via arresting cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
experimental procedure for the synthesis of 2-substituted 5-fluorobenzimidazoles
An overview of the synthesis of 2-substituted 5-fluorobenzimidazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1] These compounds form the core structure of numerous pharmaceuticals. This document provides detailed experimental protocols for their synthesis, presents key data in a structured format, and illustrates the workflow for researchers and scientists.
General Synthetic Strategies
The synthesis of benzimidazoles typically involves the condensation of an o-phenylenediamine with a carboxylic acid, aldehyde, or their derivatives.[2] For 2-substituted 5-fluorobenzimidazoles, the primary precursor is 4-fluoro-1,2-phenylenediamine.
Common synthetic routes include:
-
Direct Condensation: The reaction of 4-fluoro-1,2-phenylenediamine with various aldehydes or carboxylic acids under different catalytic conditions.[2][3] A variety of catalysts can be used, including Lewis acids, solid-supported catalysts, and mineral acids.[2][4]
-
One-Pot Reductive Cyclization: A highly efficient method starting from a nitro-substituted precursor.[1] This involves the in-situ reduction of a nitro group to an amine, followed by condensation with an aldehyde and subsequent cyclization to form the benzimidazole ring.[1]
-
Microwave-Assisted Synthesis: This modern technique significantly reduces reaction times and often improves yields.[5][6] The reaction between the diamine and an aldehyde is carried out in a microwave reactor, typically reaching completion in minutes.[5]
Protocol 1: One-Pot Reductive Cyclization for 2-Aryl-6-Fluorobenzimidazoles
This protocol details a one-pot synthesis starting from 2-Fluoro-5-nitrobenzene-1,4-diamine and an aromatic aldehyde. The method involves a reductive cyclization followed by condensation and aromatization.[1]
Principle
The synthesis proceeds in two main stages within a single pot:
-
Reductive Cyclization: The nitro group of the starting material is reduced to an amine using a reducing agent like sodium dithionite (Na₂S₂O₄), forming a reactive triamine intermediate in situ.[1]
-
Condensation & Aromatization: This intermediate immediately undergoes condensation with an aromatic aldehyde, which is then followed by cyclization and oxidative aromatization to yield the final 2-substituted 6-fluorobenzimidazole product.[1]
Materials and Equipment
-
2-Fluoro-5-nitrobenzene-1,4-diamine
-
Aromatic aldehyde (e.g., p-tolualdehyde)
-
Sodium dithionite (Na₂S₂O₄)
-
Ethanol (EtOH)
-
Deionized water
-
250 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) apparatus
-
Vacuum filtration setup (Büchner funnel, filter paper)
-
Celite®
Experimental Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-Fluoro-5-nitrobenzene-1,4-diamine (1.71 g, 10.0 mmol, 1.0 eq).[1]
-
Addition of Reagents: Add the selected aromatic aldehyde (e.g., p-tolualdehyde, 1.32 g, 11.0 mmol, 1.1 eq) to the flask.[1]
-
Solvent Addition: Add ethanol (60 mL) and deionized water (30 mL) to the flask and stir the mixture at room temperature to create a suspension.[1]
-
Reduction and Cyclization: Heat the mixture to 80 °C to begin refluxing. Once reflux is established, add sodium dithionite (6.96 g, 40.0 mmol, 4.0 eq) in portions over 30 minutes.[1]
-
Reaction Monitoring: Maintain the reflux after the addition is complete. Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of Ethyl Acetate/Hexane (1:1). The reaction is typically complete within 4-6 hours.[1]
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.[1]
-
Filter the hot reaction mixture through a pad of Celite® to remove inorganic salts.[1]
-
Transfer the filtrate to a beaker and slowly add 100 mL of cold deionized water while stirring to precipitate the solid product.[1]
-
Collect the precipitated solid by vacuum filtration. Wash the solid with cold water (2 x 30 mL) and then with a small amount of cold ethanol (15 mL).[1]
-
-
Purification and Characterization:
Protocol 2: Microwave-Assisted Synthesis
This protocol describes a rapid synthesis of 2-substituted 5-fluorobenzimidazoles using microwave irradiation, which is known to produce excellent yields in very short reaction times.[5]
Principle
The reaction involves the condensation of 4-fluoro-1,2-phenylenediamine with an aldehyde in the presence of a catalyst or reagent like sodium disulfite in a solvent such as DMF.[6] Microwave energy is used to rapidly heat the reaction mixture to the target temperature, accelerating the rate of reaction.[6]
Materials and Equipment
-
4-fluoro-1,2-phenylenediamine
-
Substituted aldehyde (e.g., Methyl-4-formylbenzoate)
-
Sodium disulfite (Na₂S₂O₅)
-
Dimethylformamide (DMF) or Ethanol (EtOH)
-
Microwave synthesis reactor (e.g., Anton-Paar Monowave 300)
-
30 mL microwave reactor vial
-
Standard laboratory glassware for work-up
Experimental Procedure
-
Reaction Setup: Into a 30 mL microwave synthesis vial, add the aldehyde (e.g., Methyl-4-formylbenzoate, 0.03 mol), sodium disulfite (0.03 mol), and DMF (5 mL).[6]
-
Initial Heating: Heat the mixture in the microwave reactor to 240 °C (pressure will reach ~10 bar) and hold for 5 minutes.[6]
-
Addition of Diamine: Cool the mixture down, then add the 4-fluoro-1,2-phenylenediamine.[6]
-
Microwave Irradiation: Seal the vial and subject the final mixture to the same microwave conditions (240 °C, 10 bar) for another 5 minutes.[6]
-
Work-up and Isolation:
-
Purification: Wash the precipitated product with water, dry it, and recrystallize from ethanol to obtain the pure compound.[6]
Data Presentation
The following table summarizes quantitative data for various synthetic methods leading to 2-substituted 5(6)-fluorobenzimidazoles.
| Method | Starting Materials | Reagents/Catalyst | Conditions | Time | Yield (%) | Reference |
| Reductive Cyclization | 2-Fluoro-5-nitrobenzene-1,4-diamine, p-tolualdehyde | Na₂S₂O₄ | EtOH/H₂O, 80 °C | 4-6 h | High (not specified) | [1] |
| Microwave-Assisted | 4-fluoro-3-nitroaniline derivatives, Aldehydes | Na₂S₂O₅ (20 mol%) | EtOH, Reflux | 8-18 h | 60-90% | [5] |
| Microwave-Assisted | 4-fluoro-3-nitroaniline derivatives, Aldehydes | I₂ (10 mol%) | Grinding | 5-45 min | 10-55% | [5] |
| Microwave-Assisted | 4-fluoro-3-nitroaniline derivatives, Aldehydes | None | MW, 110 °C | 3-8 min | 85-96% | [5] |
| Microwave-Assisted | 5-substituted-1,2-phenylenediamine, Methyl-4-formylbenzoate | Na₂S₂O₅ | DMF, MW, 240 °C | 5 min | 85% | [6] |
| Catalyst-Free | o-phenylenediamine, Aldehydes | None | Water, 75 °C | Not specified | Good | [7] |
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the one-pot reductive cyclization synthesis described in Protocol 1.
Caption: Workflow for the one-pot synthesis of 2-aryl-6-fluorobenzimidazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. ijariie.com [ijariie.com]
- 3. eijppr.com [eijppr.com]
- 4. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Antimicrobial Compounds from 2-(chloromethyl)-5-fluoro-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of novel antimicrobial compounds derived from 2-(chloromethyl)-5-fluoro-1H-benzimidazole. This document outlines detailed experimental protocols, summarizes key quantitative data, and visualizes essential workflows and mechanisms of action to facilitate research and development in the critical area of antimicrobial discovery.
Introduction
The rise of antimicrobial resistance necessitates the urgent development of new therapeutic agents. Benzimidazole and its derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[1][2] The fluorine atom, a bioisostere of the hydrogen atom, can enhance the metabolic stability and binding affinity of drug candidates.[3] Specifically, the 5-fluoro substitution on the benzimidazole ring has shown potential in augmenting antimicrobial efficacy.[4][5]
This document focuses on this compound as a versatile starting material for the synthesis of a diverse library of potential antimicrobial agents. The reactive chloromethyl group at the 2-position serves as a key handle for introducing various N-aryl and N-alkyl substituents, allowing for the systematic exploration of structure-activity relationships (SAR).
Synthesis of Antimicrobial Compounds
The primary route for derivatizing this compound involves the nucleophilic substitution of the chlorine atom with various amines, thiols, or alcohols. This allows for the introduction of a wide array of functional groups, leading to the generation of a diverse chemical library for antimicrobial screening.
Protocol 1: General Procedure for the Synthesis of N-substituted aminomethyl-5-fluoro-1H-benzimidazole Derivatives
This protocol describes the synthesis of N-substituted aminomethyl derivatives by reacting this compound with a primary or secondary amine.
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., aniline, piperidine, morpholine)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
TLC developing chamber and appropriate solvent system (e.g., ethyl acetate/hexane)
-
UV lamp for visualization
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the desired primary or secondary amine (1.1 eq) to the solution.
-
Add potassium carbonate (2.0 eq) to the reaction mixture.
-
Stir the mixture at room temperature for 30 minutes.
-
Heat the reaction mixture to 60-80°C and monitor the reaction progress using TLC.
-
After completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent to obtain the pure N-substituted aminomethyl-5-fluoro-1H-benzimidazole derivative.
-
Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Antimicrobial Activity Evaluation
The synthesized compounds should be screened for their antimicrobial activity against a panel of clinically relevant bacterial and fungal strains. The minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) are key parameters to quantify the antimicrobial potency.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Synthesized benzimidazole derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
-
Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).
-
Perform two-fold serial dilutions of the compounds in the appropriate broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Prepare a standardized inoculum of the test microorganism (approximately 5 x 10⁵ CFU/mL).
-
Inoculate each well of the microtiter plate with the microbial suspension.
-
Include a positive control (broth with microorganism and standard antibiotic), a negative control (broth with microorganism and vehicle), and a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
Procedure:
-
Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that shows no visible growth.
-
Spot-plate the aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the plates under the same conditions as the MIC assay.
-
The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.
Quantitative Data Summary
The following tables summarize the reported antimicrobial activities of various 5-fluoro-benzimidazole derivatives against selected microbial strains.
Table 1: Antibacterial Activity of 5-Fluoro-Benzimidazole Derivatives (MIC in µg/mL)
| Compound ID | Derivative Type | S. aureus | MRSA | B. subtilis | E. coli | P. aeruginosa | Reference |
| 5c | 3-fluorobenzyl benzimidazole | 4 | 2 | 16 | 2 | - | [6] |
| 14 | 2-(m-fluorophenyl)-benzimidazole | - | - | 7.81 | - | - | [4][5] |
| 18 | 2-(m-fluorophenyl)-5-methyl-benzimidazole | - | - | 7.81 | 31.25 | - | [4][5] |
| III4 | 2-((3-fluoro-4-chlorophenyl)acetamido) | 125 | - | - | 62.5 | 62.5 | [7] |
| III6 | 2-((4-fluorophenyl)acetamido) | 125 | - | - | 62.5 | 125 | [7] |
Table 2: Antifungal Activity of 5-Fluoro-Benzimidazole Derivatives (MIC in µg/mL)
| Compound ID | Derivative Type | C. albicans | S. cerevisiae | A. niger | Reference |
| 5c | 3-fluorobenzyl benzimidazole | - | 1 | - | [6] |
| 18 | 2-(m-fluorophenyl)-5-methyl-benzimidazole | >125 | - | - | [4][5] |
Mechanism of Action
Benzimidazole derivatives exert their antimicrobial effects through various mechanisms. Two prominent pathways are the inhibition of ergosterol biosynthesis in fungi and the inhibition of DNA gyrase in bacteria.
Inhibition of Ergosterol Biosynthesis (Antifungal)
Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[2][8][9] Its biosynthesis is a critical pathway for fungal survival. Some benzimidazole derivatives have been shown to inhibit the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), a key enzyme in the ergosterol biosynthesis pathway.[8] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and leading to fungal cell death.[9]
Caption: Inhibition of Ergosterol Biosynthesis Pathway.
Inhibition of DNA Gyrase (Antibacterial)
DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[10][11][12] It introduces negative supercoils into the DNA, a process vital for relieving torsional stress during DNA unwinding.[12] DNA gyrase is a validated target for antibacterial drugs, and some benzimidazole derivatives have been found to inhibit its activity.[10][13] These compounds can bind to the ATP-binding site of the GyrB subunit, preventing the conformational changes necessary for DNA supercoiling. This leads to the inhibition of DNA replication and ultimately bacterial cell death.
References
- 1. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 2. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. acgpubs.org [acgpubs.org]
- 6. rroij.com [rroij.com]
- 7. ijpsm.com [ijpsm.com]
- 8. An Antifungal Benzimidazole Derivative Inhibits Ergosterol Biosynthesis and Reveals Novel Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 10. mdpi.com [mdpi.com]
- 11. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel dual-targeting benzimidazole urea inhibitors of DNA gyrase and topoisomerase IV possessing potent antibacterial activity: intelligent design and evolution through the judicious use of structure-guided design and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(chloromethyl)-5-fluoro-1H-benzimidazole in the Preparation of Anti-inflammatory Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzimidazole and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential, demonstrating a wide range of biological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[1][2][3] The benzimidazole scaffold is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets.[2] Among these, 2-(chloromethyl)-5-fluoro-1H-benzimidazole is a key intermediate for the synthesis of novel benzimidazole derivatives. The introduction of a fluorine atom at the 5-position can enhance metabolic stability and binding affinity of the molecule to its target enzymes, potentially leading to improved pharmacological properties.
These application notes provide a comprehensive overview of the utilization of this compound in the synthesis of potent anti-inflammatory agents. Detailed protocols for the synthesis of a representative derivative and for the evaluation of its anti-inflammatory activity are presented, along with a summary of the key signaling pathways involved.
General Synthesis Workflow
The general approach for synthesizing anti-inflammatory agents from this compound involves the nucleophilic substitution of the chlorine atom with various amines, phenols, or thiols. This allows for the introduction of a diverse range of substituents at the 2-position of the benzimidazole core, enabling the exploration of structure-activity relationships.
Caption: General workflow for the synthesis of anti-inflammatory agents.
Experimental Protocols
Protocol 1: Synthesis of 2-((4-methoxyanilino)methyl)-5-fluoro-1H-benzimidazole
This protocol describes a representative synthesis of a 2-substituted-5-fluoro-1H-benzimidazole derivative. This class of compounds has shown potential anti-inflammatory activity.
Materials:
-
This compound
-
p-Anisidine (4-methoxyaniline)
-
Potassium carbonate (K₂CO₃)
-
Potassium iodide (KI)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add p-anisidine (1.1 eq), K₂CO₃ (2.0 eq), and a catalytic amount of KI.
-
Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (e.g., 3:7).
-
After completion of the reaction, pour the mixture into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography over silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Characterize the purified compound using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Protocol 2: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This protocol is used to determine the inhibitory activity of the synthesized compounds against COX-1 and COX-2 enzymes, which are key targets for many anti-inflammatory drugs.[1][2]
Materials:
-
Synthesized benzimidazole derivative
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit
-
Microplate reader
Procedure:
-
Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add the synthesized compound at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control (e.g., celecoxib for COX-2, indomethacin for COX-1/COX-2).
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate for a further 10 minutes at 37°C.
-
Stop the reaction and measure the absorbance at the appropriate wavelength (as per the kit instructions) using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the compound.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.
Protocol 3: In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay
This assay measures the ability of the synthesized compounds to inhibit 5-LOX, another important enzyme in the inflammatory pathway.
Materials:
-
Synthesized benzimidazole derivative
-
5-Lipoxygenase enzyme (from potato or human recombinant)
-
Linoleic acid or arachidonic acid (substrate)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO).
-
In a cuvette, mix the reaction buffer, 5-LOX enzyme, and the synthesized compound at various concentrations. Include a vehicle control and a positive control (e.g., zileuton).
-
Pre-incubate the mixture at room temperature for 5 minutes.
-
Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid).
-
Monitor the increase in absorbance at 234 nm for 5-10 minutes using a spectrophotometer. This absorbance change corresponds to the formation of the conjugated diene product.
-
Calculate the initial reaction velocity for each concentration.
-
Determine the percentage of inhibition and the IC₅₀ value as described in the COX inhibition assay protocol.
Protocol 4: Cytokine Release Assay in LPS-Stimulated Macrophages
This protocol assesses the ability of the synthesized compounds to inhibit the release of pro-inflammatory cytokines, such as TNF-α and IL-6, from lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Synthesized benzimidazole derivative
-
Lipopolysaccharide (LPS)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the synthesized compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., dexamethasone).
-
After incubation, collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of cytokine release for each compound concentration compared to the vehicle control.
-
Determine the IC₅₀ values for the inhibition of TNF-α and IL-6 release.
Quantitative Data Summary
| Compound Class | Assay | Target | IC₅₀ (µM) | % Inhibition | Reference Compound | Reference IC₅₀ (µM) |
| 2-Substituted Benzimidazoles | In vitro | COX-2 | 0.25 ± 0.03 | - | Celecoxib | 0.36 ± 0.023 |
| 2-Substituted Benzimidazoles | In vitro | 5-LOX | 7.87 ± 0.33 | - | Zileuton | 14.29 ± 0.173 |
| Benzimidazole Derivatives | In vitro (Luminol-enhanced chemiluminescence) | ROS production | 1.21 ± 0.03 | - | Ibuprofen | 2.05 ± 0.01 |
| Imidazopyridine Derivatives (structurally similar) | In vitro (LPS-stimulated macrophages) | TNF-α release | - | ~60% at 10 µM | Omeprazole | ~20% at 10 µM |
| Imidazopyridine Derivatives (structurally similar) | In vitro (LPS-stimulated macrophages) | IL-6 release | - | ~55% at 10 µM | Omeprazole | ~15% at 10 µM |
Note: The data presented is a compilation from various sources and for different benzimidazole derivatives. Direct comparison between different assays and compound classes should be made with caution.
Signaling Pathways in Inflammation
Benzimidazole derivatives exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. A primary mechanism is the inhibition of enzymes in the arachidonic acid pathway, namely cyclooxygenases (COX) and lipoxygenases (LOX).[1][2]
Caption: Inhibition of the Arachidonic Acid Pathway.
Furthermore, these compounds can suppress the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which are crucial mediators of the inflammatory response. This is often achieved by interfering with intracellular signaling cascades such as the NF-κB pathway.
Caption: Inhibition of Pro-inflammatory Cytokine Production.
Conclusion
This compound serves as a versatile and valuable building block for the synthesis of novel anti-inflammatory agents. The protocols and data presented herein provide a framework for researchers to design, synthesize, and evaluate new benzimidazole derivatives with potentially superior efficacy and safety profiles. The ability of these compounds to target multiple key nodes in the inflammatory network, such as COX and LOX enzymes and pro-inflammatory cytokine production, underscores their therapeutic promise. Further investigation into the structure-activity relationships of 5-fluoro-benzimidazole derivatives is warranted to develop next-generation anti-inflammatory drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 2-(chloromethyl)-5-fluoro-1H-benzimidazole and its Potential Metabolites by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(chloromethyl)-5-fluoro-1H-benzimidazole is a fluorinated benzimidazole derivative. The benzimidazole scaffold is a prominent feature in many pharmaceuticals and is known for a wide range of biological activities. Understanding the metabolic fate and accurately quantifying the parent compound and its metabolites in biological matrices is crucial for drug development and pharmacokinetic studies. This application note provides a detailed protocol for the sensitive and selective quantification of this compound and its putative metabolites using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Potential Metabolic Pathways:
Based on known metabolic pathways for benzimidazole derivatives, the primary routes of metabolism for this compound are predicted to be oxidation and hydrolysis. Aromatic hydroxylation is a common metabolic transformation for benzimidazoles. The chloromethyl group may also undergo hydrolysis to form an alcohol, which could be further oxidized.
Experimental Protocols
Sample Preparation: Solid Phase Extraction (SPE)
This protocol is designed for the extraction of the analyte and its metabolites from plasma.
Materials:
-
SPE cartridges (e.g., Polymer Cation Exchange)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic Acid (FA)
-
Ammonium Hydroxide
-
Water (LC-MS grade)
-
Internal Standard (IS) solution (e.g., a structurally similar benzimidazole derivative not expected to be present in the samples)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of internal standard solution and vortex briefly.
-
Protein Precipitation: Add 300 µL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry Down: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[1] |
| Mobile Phase A | 0.1% Formic Acid in Water[1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[1] |
| Flow Rate | 0.3 mL/min[1] |
| Injection Volume | 3 µL[1] |
| Column Temperature | 40°C |
| Gradient Elution | See Table 1 |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 2.0 | 5 | 95 |
| 3.0 | 5 | 95 |
| 3.1 | 95 | 5 |
| 5.0 | 95 | 5 |
Mass Spectrometry (MS/MS) Conditions:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Nebulizer Gas | Nitrogen |
| Collision Gas | Argon |
Table 2: Proposed MRM Transitions and Collision Energies
Note: These are predicted transitions and should be optimized by direct infusion of the analytical standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 185.0 | 149.0 | 20 |
| 185.0 | 122.0 | 25 | |
| Metabolite 1: 2-(hydroxymethyl)-5-fluoro-1H-benzimidazole | 167.1 | 149.1 | 15 |
| 167.1 | 121.1 | 20 | |
| Metabolite 2: 2-(chloromethyl)-5-fluoro-1H-benzimidazol-6-ol | 201.0 | 165.0 | 20 |
| 201.0 | 138.0 | 25 |
Data Presentation
Table 3: Quantitative Analysis Summary (Hypothetical Data)
| Analyte | LLOQ (ng/mL) | ULOQ (ng/mL) | Linearity (r²) | Accuracy (%) | Precision (%RSD) |
| This compound | 0.1 | 100 | >0.995 | 95-105 | <10 |
| Metabolite 1: 2-(hydroxymethyl)-5-fluoro-1H-benzimidazole | 0.5 | 200 | >0.995 | 93-107 | <12 |
| Metabolite 2: 2-(chloromethyl)-5-fluoro-1H-benzimidazol-6-ol | 0.5 | 200 | >0.995 | 96-104 | <11 |
Visualization
Experimental Workflow
Caption: LC-MS/MS Experimental Workflow.
Predicted Metabolic Pathway
Caption: Predicted Metabolic Pathways.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(chloromethyl)-5-fluoro-1H-benzimidazole
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-(chloromethyl)-5-fluoro-1H-benzimidazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most widely used method is the Phillips condensation reaction. This involves the condensation of 4-fluoro-o-phenylenediamine with chloroacetic acid in the presence of a strong acid catalyst, typically hydrochloric acid, under reflux conditions.[1][2]
Q2: What are the typical starting materials and reagents for this synthesis?
The key starting materials are 4-fluoro-o-phenylenediamine and chloroacetic acid. A strong acid, such as 4N or 5N hydrochloric acid, is commonly used as both a catalyst and a solvent.[1][2] For the work-up, a base like ammonium hydroxide is used for neutralization.[1]
Q3: What kind of yields can I expect from this synthesis?
Reported yields for the synthesis of 2-chloromethyl-benzimidazoles can vary. While some literature reports yields as high as 80-85% for the unsubstituted analog, the yields for fluorinated derivatives can range from moderate to good, typically between 55% and 85%, depending on the specific reaction conditions and purity of reagents.[1][2]
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective method to monitor the reaction's progress.[3] By taking aliquots from the reaction mixture at different time intervals, you can observe the consumption of the starting materials and the formation of the product, helping to determine the optimal reaction time.
Q5: What are the common side reactions I should be aware of?
Common side reactions include the formation of 1,2-disubstituted benzimidazoles and N-alkylation of the benzimidazole ring.[3] Additionally, the starting material, 4-fluoro-o-phenylenediamine, is susceptible to oxidation, which can lead to the formation of colored impurities.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time or at the optimal temperature.[3] | Monitor the reaction using TLC to ensure the complete consumption of starting materials. Ensure the reaction is refluxed at the appropriate temperature (typically 100-120°C) for 3-6 hours.[2] |
| Poor Quality Starting Materials: Impurities in the 4-fluoro-o-phenylenediamine or chloroacetic acid can interfere with the reaction.[3] | Use high-purity starting materials. If the purity is questionable, consider purifying them before use.[3] | |
| Incorrect Stoichiometry: The molar ratio of reactants can significantly impact the yield. | An excess of chloroacetic acid is often used. A molar ratio of 4-fluoro-o-phenylenediamine to chloroacetic acid of 1:1.2 to 1:1.5 has been reported to give good yields.[2] | |
| Oxidation of Starting Material: 4-fluoro-o-phenylenediamine can oxidize, leading to byproducts.[3] | Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[3] | |
| Formation of Multiple Products/Side Products | Formation of 1,2-disubstituted Benzimidazoles: This is a common side product in benzimidazole synthesis.[3] | Control the stoichiometry carefully. Using a slight excess of the o-phenylenediamine can favor the formation of the desired 2-substituted product.[3] The choice of solvent can also influence selectivity.[3] |
| N-Alkylation: The benzimidazole ring can undergo N-alkylation.[3] | Careful control of reaction conditions and stoichiometry can help minimize this side reaction. | |
| Difficulty in Product Purification | Similar Polarity of Product and Impurities: The desired product and side products or unreacted starting materials may have similar polarities, making separation by column chromatography challenging.[3] | Optimize the recrystallization solvent system. Methanol is often used for recrystallization of 2-chloromethyl-benzimidazoles.[1] If column chromatography is necessary, experiment with different solvent systems to achieve better separation. |
| Product is Darkly Colored | Oxidation of o-phenylenediamine: This starting material is prone to oxidation, which can result in colored impurities.[3] | Perform the reaction under an inert atmosphere.[3] The crude product may also be treated with activated carbon during recrystallization to remove some colored impurities. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a generalized procedure based on commonly cited methods.[1][2]
Materials:
-
4-fluoro-o-phenylenediamine
-
Chloroacetic acid
-
4N Hydrochloric acid
-
Ammonium hydroxide solution (or other suitable base)
-
Methanol (for recrystallization)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add 4-fluoro-o-phenylenediamine (1 molar equivalent) and chloroacetic acid (1.2-1.5 molar equivalents).
-
To this mixture, add 4N hydrochloric acid.
-
Heat the reaction mixture to reflux (approximately 100-120°C) and maintain for 3-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the cooled reaction mixture into cold water with vigorous stirring.
-
Neutralize the mixture by the dropwise addition of ammonium hydroxide solution until the pH is between 8 and 9.
-
The product will precipitate out of the solution. Collect the precipitate by vacuum filtration.
-
Wash the precipitate with cold deionized water to remove any remaining salts.
-
Dry the crude product thoroughly.
-
For further purification, recrystallize the crude product from methanol.
Visual Guides
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
References
Technical Support Center: Purification of Crude 2-(chloromethyl)-5-fluoro-1H-benzimidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 2-(chloromethyl)-5-fluoro-1H-benzimidazole.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of crude this compound, offering potential causes and recommended solutions.
Issue 1: Low Purity After Initial Precipitation
Question: After neutralizing the reaction mixture, the precipitated crude this compound has very low purity. What are the common impurities and how can I improve the initial purity?
Answer: Low initial purity is often due to the presence of unreacted starting materials, side-products, or degradation products. Common impurities in the synthesis of this compound may include:
-
Unreacted 4-fluoro-o-phenylenediamine: This starting material can co-precipitate with the product.
-
Polymeric materials: Benzimidazole derivatives can sometimes form polymers under acidic conditions.
-
1,2-disubstituted benzimidazoles: This is a common side product in benzimidazole synthesis.[1]
-
Oxidation products: o-Phenylenediamines are susceptible to oxidation, which can lead to colored impurities.[1]
Troubleshooting Steps:
-
Optimize pH during precipitation: Ensure the pH is carefully adjusted during neutralization. A pH that is too high or too low can lead to the precipitation of acidic or basic impurities. A final pH of 8-9 is often recommended for the precipitation of similar compounds.
-
Control reaction temperature: Overheating during the reaction can lead to the formation of degradation products and polymers. Maintain a consistent and optimal reaction temperature.
-
Use an inert atmosphere: To prevent oxidation of the starting o-phenylenediamine, consider running the reaction under an inert atmosphere like nitrogen or argon.[1]
-
Wash the crude product thoroughly: After filtration, wash the crude precipitate with cold water to remove any water-soluble impurities and salts.
Issue 2: Difficulty in Finding a Suitable Recrystallization Solvent
Question: I am struggling to find an effective solvent for the recrystallization of this compound. The compound either "oils out" or remains soluble even at low temperatures.
Answer: Finding the right recrystallization solvent is crucial for effective purification. The fluorine atom in the molecule can significantly alter its solubility profile compared to non-fluorinated analogs.
Troubleshooting Steps:
-
Systematic Solvent Screening: Test a range of solvents with varying polarities. Good starting points for benzimidazole derivatives include methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, and toluene, or mixtures thereof. For fluorinated compounds, sometimes a mixture of a good solvent and a poor solvent (an anti-solvent) works well.
-
Address "Oiling Out": "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be caused by:
-
Too high a boiling point of the solvent: Try a lower-boiling point solvent.
-
Cooling the solution too quickly: Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Solution is too concentrated: Use a slightly larger volume of the solvent.
-
-
Use a Solvent/Anti-Solvent System: Dissolve the crude product in a minimal amount of a good solvent at an elevated temperature. Then, slowly add a poor solvent (in which the compound is insoluble) dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution and then cool down slowly.
A general procedure for recrystallizing 2-chloromethyl-1H-benzimidazole derivatives involves using methanol.[2] For other fluorinated benzimidazoles, hot ethanol has been used successfully.
Issue 3: Poor Separation in Column Chromatography
Question: I am trying to purify this compound using silica gel column chromatography, but I am getting poor separation of the product from impurities.
Answer: Poor separation on a silica gel column can be due to several factors, including the choice of mobile phase and the similar polarity of the product and impurities.
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Thin-Layer Chromatography (TLC): Before running a column, optimize the solvent system using TLC. A good solvent system should give a retention factor (Rf) for the desired compound of around 0.2-0.4.
-
Solvent Polarity: Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate. For benzimidazole derivatives, mixtures of hexane and ethyl acetate are commonly used.
-
Tailing: If you observe tailing of the spot on the TLC plate, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can help to improve the peak shape by deactivating acidic sites on the silica gel.
-
-
Consider a Different Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina (basic or neutral) or a reverse-phase C18 column, depending on the nature of the impurities.
-
Sample Loading: Ensure the sample is loaded onto the column in a concentrated solution using the initial mobile phase solvent to get a narrow starting band.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for crude this compound?
A1: The most common purification techniques for benzimidazole derivatives are recrystallization and column chromatography.
-
Recrystallization: This is often the first method to try for removing impurities, especially if the crude product is in a solid form. Methanol and ethanol are frequently used solvents for recrystallizing benzimidazole derivatives.
-
Column Chromatography: Silica gel column chromatography is a versatile technique for separating compounds with different polarities. A common mobile phase is a gradient of ethyl acetate in hexane.
Q2: How does the fluorine atom affect the purification of this compound?
A2: The presence of a fluorine atom can significantly impact the physicochemical properties of the molecule, which in turn affects its purification:
-
Polarity: Fluorine is highly electronegative and can alter the overall polarity of the molecule. This will influence its solubility in different solvents and its retention on a chromatography column.
-
Steric Effects: The fluorine atom can sterically hinder interactions with the stationary phase in chromatography, potentially leading to faster elution than expected.
-
Crystallinity: The fluorine atom can affect the crystal packing of the molecule, which may make it more or less amenable to purification by recrystallization.
Q3: Can I use activated carbon to remove colored impurities?
A3: Yes, treatment with activated carbon is a common method for removing colored impurities, which often arise from the oxidation of the o-phenylenediamine starting material.[1] This is typically done by adding a small amount of activated carbon to a solution of the crude product, heating for a short period, and then filtering the hot solution to remove the carbon before proceeding with crystallization.
Q4: What is a typical yield I can expect after purification?
A4: The yield after purification can vary significantly depending on the purity of the crude product and the efficiency of the chosen purification method. For the synthesis of similar 2-chloromethyl-1H-benzimidazole derivatives, yields in the range of 75-94% for the crude product have been reported.[2] Purification will inevitably lead to some loss of material, so a final yield after recrystallization or chromatography would be lower.
Data Presentation
The following table provides illustrative data on the purification of a crude batch of this compound. Please note that this data is for demonstration purposes and actual results may vary.
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) |
| Single Recrystallization (Methanol) | 85 | 95 | 80 |
| Double Recrystallization (Methanol) | 85 | 98 | 65 |
| Silica Gel Column Chromatography | 85 | >99 | 70 |
| Treatment with Activated Carbon + Recrystallization | 80 (colored) | 96 | 75 |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon (approximately 1-2% by weight of the crude product). Swirl the flask and gently heat for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the activated carbon and any other insoluble impurities.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold methanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica gel to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.
-
Fraction Collection: Collect fractions and monitor the elution of the desired product using TLC.
-
Solvent Evaporation: Combine the pure fractions containing the product and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualization
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting logic for the recrystallization of this compound.
References
Technical Support Center: Optimizing N-Substitution of 2-(Chloromethyl)-5-fluoro-1H-benzimidazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the N-substitution of 2-(chloromethyl)-5-fluoro-1H-benzimidazole. Our aim is to facilitate the optimization of reaction conditions and address common challenges encountered during this synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the N-substitution of this compound?
The main challenges in the N-alkylation of this compound revolve around achieving high yields and controlling regioselectivity. Due to the tautomeric nature of the benzimidazole ring, alkylation can occur at either the N1 or N3 position, potentially leading to a mixture of regioisomers which can be difficult to separate. Other common issues include low reactivity of the starting materials, incomplete reactions, and the formation of side products.[1]
Q2: Which factors most significantly influence the regioselectivity of the N-substitution?
Several factors govern the N1/N2 (or N1/N3) regioselectivity:
-
Steric Hindrance: Bulky substituents on the benzimidazole ring or the alkylating agent will favor substitution at the less sterically hindered nitrogen atom.
-
Solvent Choice: The polarity of the solvent is critical. Polar aprotic solvents such as DMF, DMSO, and acetone often favor the formation of a single regioisomer.
-
Base/Catalyst System: The choice of base can significantly impact the outcome. Common bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH). The counter-ion of the base can also play a role.
-
Electronic Effects: The electronic properties of substituents on the benzimidazole ring influence the nucleophilicity of the nitrogen atoms. The fluorine atom at the 5-position is an electron-withdrawing group, which can affect the relative nucleophilicity of the two nitrogen atoms.
Q3: What are common side reactions to watch out for?
Besides the formation of regioisomers, other potential side reactions include:
-
Over-alkylation: The product of the initial N-alkylation can sometimes react further with the alkylating agent, leading to the formation of a quaternary benzimidazolium salt, especially if an excess of the alkylating agent is used.
-
Bis-benzimidazole formation: If the alkylating agent is a dihalide, it's possible for it to react with two molecules of the benzimidazole.
-
Reaction with the chloromethyl group: While the primary reaction is N-substitution, under certain conditions, the 2-(chloromethyl) group can also undergo nucleophilic substitution.
Q4: How can I effectively monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting benzimidazole and the appearance of the product spot(s). For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be utilized.[2]
Troubleshooting Guides
Problem 1: Low or No Product Yield
Low or no yield is a common frustration in synthesis. The following table outlines potential causes and their solutions.
| Possible Cause | Troubleshooting Steps & Solutions |
| Incorrect Reaction Conditions | Verify the optimal temperature, solvent, and reaction time. For N-alkylation of benzimidazoles, temperatures can range from room temperature to reflux. Ensure your solvent is anhydrous, as water can quench the base and hinder the reaction.[3] |
| Inactive Base or Reagents | Ensure the base (e.g., K₂CO₃) is of good quality and has been stored properly to prevent moisture absorption. The alkylating agent should also be pure and free of degradation products. |
| Poor Quality Starting Material | Impurities in the this compound can interfere with the reaction. Purify the starting material if necessary. |
| Incomplete Reaction | If TLC or HPLC analysis shows significant starting material remaining, consider increasing the reaction time or temperature. You could also try a stronger base or a more polar solvent to enhance reactivity. |
| Product Degradation | Some benzimidazole derivatives can be sensitive to prolonged heating or harsh conditions. Optimize the reaction time and work-up procedure to minimize degradation. |
Problem 2: Formation of a Mixture of Regioisomers
Achieving high regioselectivity is often the primary goal. Here’s how to troubleshoot the formation of isomeric mixtures.
| Possible Cause | Troubleshooting Steps & Solutions |
| Suboptimal Base/Solvent Combination | The choice of base and solvent is crucial for controlling regioselectivity. A common starting point is K₂CO₃ in DMF.[4] If a mixture is obtained, screening other bases (e.g., NaH, Cs₂CO₃) and solvents (e.g., Acetone, Acetonitrile, THF) is recommended. |
| Steric and Electronic Factors | The inherent electronic and steric properties of your specific alkylating agent will influence the isomeric ratio. If possible, consider modifying the alkylating agent to be more sterically demanding to favor substitution at the less hindered nitrogen. |
| Thermodynamic vs. Kinetic Control | The reaction temperature can influence the product ratio. Running the reaction at a lower temperature may favor the kinetically controlled product, while higher temperatures could lead to the thermodynamically more stable isomer. |
Problem 3: Difficulty with Product Purification
Purification can be challenging, especially when dealing with regioisomers or polar byproducts.
| Possible Cause | Troubleshooting Steps & Solutions |
| Similar Polarity of Isomers | Regioisomers often have very similar polarities, making separation by column chromatography difficult. Try using a different solvent system for your column, or consider a different stationary phase (e.g., alumina instead of silica gel). Preparative HPLC can also be an effective, albeit more resource-intensive, option. |
| Polar Impurities | Unreacted starting material and salt byproducts can complicate purification. A thorough aqueous work-up is essential to remove water-soluble impurities before chromatography. |
| Product Oiling Out | If the product is not a solid, purification by crystallization may not be feasible. In this case, column chromatography is the primary method. Ensure your product is fully dissolved in a minimal amount of solvent before loading it onto the column. |
Experimental Protocols
The following is a general, representative protocol for the N-substitution of this compound. Note: This is a starting point, and optimization of stoichiometry, temperature, and reaction time will likely be necessary for your specific alkylating agent.
Materials:
-
This compound
-
Alkylating agent (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the solution.
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkylating agent (1.1 - 1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Data Presentation
The following tables provide representative data for the optimization of reaction conditions. The specific yields and ratios will vary depending on the alkylating agent used.
Table 1: Effect of Base and Solvent on Yield and Regioselectivity
| Entry | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | N1:N3 Ratio (Representative) |
| 1 | K₂CO₃ (1.5) | DMF | 60 | 6 | 85 | 4:1 |
| 2 | K₂CO₃ (1.5) | Acetone | Reflux | 12 | 70 | 3:1 |
| 3 | NaH (1.2) | THF | RT | 4 | 90 | >10:1 |
| 4 | Cs₂CO₃ (1.5) | Acetonitrile | 70 | 8 | 82 | 5:1 |
Table 2: Effect of Alkylating Agent on Reaction Outcome (Representative)
| Entry | Alkylating Agent | Conditions | Yield (%) | Comments |
| 1 | Benzyl Bromide | K₂CO₃, DMF, 60°C | 88 | Good reactivity, moderate regioselectivity. |
| 2 | Ethyl Iodide | NaH, THF, RT | 92 | High reactivity and good regioselectivity. |
| 3 | Isopropyl Bromide | K₂CO₃, DMF, 80°C | 45 | Lower yield due to steric hindrance. |
| 4 | tert-Butyl Bromide | K₂CO₃, DMF, 80°C | <5 | Very low to no reaction due to significant steric hindrance. |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the N-substitution of this compound.
Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low product yield in the N-substitution reaction.
References
Technical Support Center: Reactions Involving 2-(chloromethyl)-5-fluoro-1H-benzimidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(chloromethyl)-5-fluoro-1H-benzimidazole. The following sections address common issues encountered during the synthesis and subsequent reactions of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to consider when working with this compound?
A1: this compound is a reactive alkylating agent and should be handled with appropriate safety measures. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area immediately with plenty of water.
Q2: How should this compound be stored?
A2: Due to its reactivity, this compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. It is sensitive to moisture and may hydrolyze. Ensure the container is tightly sealed.
Q3: What is the general reactivity of this compound?
A3: The chloromethyl group at the 2-position of the benzimidazole ring is a good leaving group, making the compound an excellent electrophile for nucleophilic substitution reactions. It readily reacts with a variety of nucleophiles, including amines (N-alkylation), thiols (S-alkylation), and phenols/alcohols (O-alkylation) under basic conditions. The fluorine atom at the 5-position is an electron-withdrawing group, which can influence the reactivity of the benzimidazole ring system.
Troubleshooting Guides
Synthesis of this compound
The synthesis of this compound typically involves the condensation of 4-fluoro-1,2-phenylenediamine with chloroacetic acid.[1]
Problem: Low or no yield of the desired product.
| Possible Cause | Suggested Solution |
| Incomplete reaction | Ensure the reaction is heated for a sufficient amount of time, typically several hours at reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC). |
| Incorrect pH during workup | The product is precipitated by neutralizing the acidic reaction mixture with a base (e.g., ammonium hydroxide). Ensure the final pH is in the range of 8-9 for complete precipitation. |
| Degradation of the starting material | Use high-purity starting materials. 4-fluoro-1,2-phenylenediamine can be sensitive to air and light; store it properly. |
| Co-precipitation of impurities | Wash the crude product thoroughly with cold water and a suitable organic solvent (e.g., diethyl ether or hexane) to remove unreacted starting materials and byproducts. Recrystallization from a suitable solvent system (e.g., ethanol/water) can further purify the product. |
Problem: Formation of a dark, tarry substance.
| Possible Cause | Suggested Solution |
| Overheating or prolonged reaction time | Carefully control the reaction temperature and monitor the reaction progress to avoid excessive heating, which can lead to polymerization or degradation. |
| Presence of oxidizing impurities | Ensure the reaction is carried out under an inert atmosphere if starting materials are sensitive to oxidation. |
N-Alkylation Reactions
N-alkylation of primary or secondary amines with this compound is a common application.
Problem: Low yield of the N-alkylated product.
| Possible Cause | Suggested Solution |
| Insufficiently basic conditions | A base is required to deprotonate the amine nucleophile. Use a suitable inorganic base like K₂CO₃ or Cs₂CO₃, or an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). For less reactive amines, a stronger base like sodium hydride (NaH) might be necessary. |
| Low nucleophilicity of the amine | For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), consider using a more polar aprotic solvent like DMF or DMSO and a higher reaction temperature. The addition of a catalytic amount of potassium iodide (KI) can also enhance the reaction rate.[1] |
| Steric hindrance | If either the amine or the benzimidazole is sterically hindered, longer reaction times and higher temperatures may be required. |
Problem: Formation of multiple products (over-alkylation).
| Possible Cause | Suggested Solution |
| Reaction of the product with the starting material | This is common with primary amines, where the secondary amine product can react again. Use a slight excess of the primary amine to favor the formation of the mono-alkylated product. Alternatively, control the stoichiometry by slowly adding the this compound to the amine solution. |
| Dialkylation of the benzimidazole nitrogen | The NH of the benzimidazole ring can also be alkylated. Using a milder base and lower temperature can sometimes favor alkylation of the exocyclic amine. Protecting the benzimidazole nitrogen before the reaction is another strategy. |
S-Alkylation Reactions
Thiols are excellent nucleophiles for reaction with this compound to form thioethers.
Problem: Competing N-alkylation in aminothiols.
| Possible Cause | Suggested Solution |
| Higher nucleophilicity of the amine | In molecules containing both amine and thiol groups, the more nucleophilic site will react preferentially. The pKa of the thiol and the amine will determine their relative nucleophilicity at a given pH. At a pH where the thiol is deprotonated (thiolate) and the amine is protonated, selective S-alkylation is favored. Careful control of pH is crucial. |
| Use of a strong, non-selective base | Using a milder base like K₂CO₃ can favor S-alkylation over N-alkylation in some cases. |
Problem: Oxidation of the thiol.
| Possible Cause | Suggested Solution |
| Presence of oxygen | Thiols can be oxidized to disulfides in the presence of air, especially under basic conditions. Perform the reaction under an inert atmosphere (nitrogen or argon). |
O-Alkylation Reactions
Phenols and alcohols can be O-alkylated, though they are generally less nucleophilic than amines and thiols.
Problem: Low reaction rate.
| Possible Cause | Suggested Solution |
| Low nucleophilicity of the hydroxyl group | Phenols are more acidic and thus more readily deprotonated to the more nucleophilic phenoxide. Use a stronger base (e.g., NaH or K₂CO₃) and a polar aprotic solvent (e.g., DMF or acetone). For alcohols, a stronger base is generally required. |
| Steric hindrance | Sterically hindered phenols or alcohols will react more slowly. Increased temperature and longer reaction times may be necessary. |
Quantitative Data
Disclaimer: The following tables provide representative data from reactions with 2-(chloromethyl)-1H-benzimidazole and its derivatives. Optimal conditions for the 5-fluoro analog may vary and require specific optimization.
Table 1: Representative Conditions for N-Alkylation Reactions
| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | K₂CO₃ | DMF | 80 | 6 | 75-85 | [1] |
| 4-Fluoroaniline | TEA | DMF | 100 | 8 | 80 | [1] |
| Piperidine | K₂CO₃ | Acetonitrile | Reflux | 4 | >90 | General procedure |
| Morpholine | TEA | Ethanol | Reflux | 5 | 85-95 | General procedure |
Table 2: Representative Conditions for S-Alkylation Reactions
| Nucleophile (Thiol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Thiophenol | NaH | THF | RT | 2 | >90 | General procedure |
| 4-Chlorothiophenol | K₂CO₃ | Acetone | Reflux | 3 | 85-95 | General procedure |
| Cysteine ethyl ester | NaHCO₃ | Ethanol/Water | RT | 4 | 70-80 | General procedure |
Table 3: Representative Conditions for O-Alkylation Reactions
| Nucleophile (Phenol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenol | K₂CO₃ | Acetone | Reflux | 12 | 60-70 | [2] |
| 4-Methoxyphenol | NaH | DMF | 60 | 8 | 75 | [2] |
| 4-Nitrophenol | Cs₂CO₃ | Acetonitrile | 80 | 6 | 80-90 | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general procedure adapted for the synthesis of the title compound.
Materials:
-
4-Fluoro-1,2-phenylenediamine
-
Chloroacetic acid
-
4M Hydrochloric acid
-
Ammonium hydroxide solution
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve 4-fluoro-1,2-phenylenediamine (1.0 eq) and chloroacetic acid (1.1 eq) in 4M hydrochloric acid.
-
Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly neutralize the mixture with a concentrated ammonium hydroxide solution until the pH is approximately 8-9. A precipitate should form.
-
Filter the precipitate and wash it thoroughly with cold water.
-
Dry the crude product under vacuum.
-
For further purification, recrystallize the solid from an ethanol/water mixture.
Protocol 2: General Procedure for N-Alkylation of an Amine
Materials:
-
This compound
-
Amine of choice
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of the amine (1.1 eq) in DMF, add potassium carbonate (1.5 eq).
-
Add this compound (1.0 eq) to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical troubleshooting workflow for alkylation reactions.
References
stability issues of 2-(chloromethyl)-5-fluoro-1H-benzimidazole in different solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 2-(chloromethyl)-5-fluoro-1H-benzimidazole in various solvents. This information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.
Troubleshooting Guide
Issue: Rapid degradation of this compound observed in protic solvents (e.g., methanol, ethanol, water).
-
Question: Why is my compound degrading quickly in methanol or water?
-
Answer: this compound possesses a reactive chloromethyl group, which is susceptible to nucleophilic substitution. Protic solvents like water, methanol, and ethanol are nucleophiles that can react with the compound, leading to the formation of the corresponding hydroxy- or alkoxy-methyl derivatives. This reaction is a common degradation pathway. To minimize this degradation, it is advisable to use aprotic solvents for storage and during reactions where the chloromethyl group needs to remain intact.
Issue: Inconsistent results or appearance of unknown peaks in HPLC analysis during stability studies.
-
Question: I am seeing unexpected peaks in my chromatogram when analyzing my compound after storage. What could be the cause?
-
Answer: The appearance of new peaks in your HPLC analysis indicates the formation of degradation products. The reactive nature of the chloromethyl group can lead to various reactions, especially under stress conditions such as elevated temperature, exposure to light, or in the presence of acidic or basic conditions.[1][2][3] It is crucial to use a validated stability-indicating HPLC method that can resolve the parent compound from all potential degradation products.[4][5][6] Consider performing forced degradation studies to intentionally generate these degradation products and confirm the specificity of your analytical method.[1][2][3]
Issue: Discoloration or precipitation of the compound in solution over time.
-
Question: My solution of this compound has turned yellow and a precipitate has formed. Why is this happening?
-
Answer: Discoloration and precipitation can be signs of significant degradation or polymerization. Benzimidazole derivatives can be sensitive to oxidation and light. The reactive chloromethyl group can also lead to self-condensation or polymerization reactions, especially at higher concentrations or temperatures, resulting in insoluble materials. Store solutions in the dark, at low temperatures, and consider using antioxidants if oxidative degradation is suspected. It is also recommended to prepare solutions fresh whenever possible.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable solvents for dissolving and storing this compound?
A1: For short-term storage and use in reactions where the chloromethyl group's reactivity is desired, aprotic solvents are recommended. Suitable options include:
-
Aprotic Polar Solvents: Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF).
-
Aprotic Nonpolar Solvents: Dichloromethane (DCM), Chloroform.
It is crucial to use dry solvents, as residual water can cause hydrolysis. For long-term storage, it is best to store the compound as a solid in a cool, dark, and dry place.
Q2: What is the primary degradation pathway for this compound?
A2: The most probable primary degradation pathway is the hydrolysis of the chloromethyl group to form 2-(hydroxymethyl)-5-fluoro-1H-benzimidazole, especially in the presence of water or other nucleophiles. Other potential degradation pathways include oxidation of the benzimidazole ring and polymerization.
Q3: How can I monitor the stability of this compound in my experiments?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the stability of the compound.[7][8][9] This method should be able to separate the parent compound from its potential degradation products. Key parameters to monitor are the decrease in the peak area of the parent compound and the emergence and increase in peak areas of any new, related substances.
Q4: What are the typical conditions for a forced degradation study of this compound?
A4: Forced degradation studies are performed to understand the degradation pathways and to develop a stability-indicating analytical method.[1][2][3] Typical stress conditions include:
-
Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).
-
Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heating the solid compound at a high temperature (e.g., 105 °C).
-
Photolytic Degradation: Exposing the compound in solution to UV and visible light.
Data Presentation
Table 1: Illustrative Stability Data of this compound in Different Solvents
| Solvent | Condition | Time (hours) | Assay (%) of Parent Compound | Major Degradant (%) |
| Acetonitrile | Room Temp | 24 | 99.5 | < 0.5 |
| Methanol | Room Temp | 24 | 85.2 | 14.1 (Methoxy derivative) |
| Water (pH 7) | Room Temp | 24 | 78.9 | 20.3 (Hydroxy derivative) |
| 0.1 M HCl | 60 °C | 8 | 65.4 | 33.8 (Hydroxy derivative) |
| 0.1 M NaOH | 60 °C | 8 | 58.1 | 41.2 (Hydroxy derivative) |
| 3% H₂O₂ | Room Temp | 24 | 92.3 | 7.1 (N-oxide derivative) |
Note: The data presented in this table is for illustrative purposes only and may not represent actual experimental results. Researchers should generate their own data based on their specific experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent where it is known to be relatively stable, such as acetonitrile, at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at room temperature and another sample at 60 °C. Take samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours), neutralize with an equivalent amount of base, and dilute with the mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Follow the same procedure as for acid hydrolysis, neutralizing with an equivalent amount of acid before HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature and protect it from light. Sample at various time points for HPLC analysis.
-
Thermal Degradation: Place a known amount of the solid compound in a hot air oven at 105 °C for 24 hours. Dissolve the stressed solid in the mobile phase for HPLC analysis.
-
Photolytic Degradation: Expose a solution of the compound (e.g., in acetonitrile) to a photostability chamber with a combination of UV and visible light. Keep a control sample wrapped in aluminum foil to protect it from light. Analyze both samples by HPLC at a suitable time point.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Column Selection: Start with a C18 reversed-phase column of standard dimensions (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase Selection:
-
Aqueous Phase (A): 0.1% Formic acid or trifluoroacetic acid in water, or a buffer such as phosphate or acetate.
-
Organic Phase (B): Acetonitrile or methanol.
-
-
Initial Gradient: Run a broad gradient from 5% to 95% organic phase over 20-30 minutes to elute all components.
-
Wavelength Detection: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths and determine the optimal wavelength for detection of the parent compound and its impurities.
-
Method Optimization:
-
Inject a mixture of the stressed samples to create a chromatogram containing the parent compound and all major degradation products.
-
Adjust the gradient slope, mobile phase pH, and temperature to achieve adequate resolution (>1.5) between all peaks.
-
-
Method Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[6][10]
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for assessing compound stability.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. irjpms.com [irjpms.com]
- 7. Synthesis, Anticancer Activity and UPLC Analysis of the Stability of Some New Benzimidazole-4,7-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. Development and validation of stability indicating HPLC method for quantification of tinidazole | European Journal of Chemistry [eurjchem.com]
preventing degradation of 2-(chloromethyl)-5-fluoro-1H-benzimidazole during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 2-(chloromethyl)-5-fluoro-1H-benzimidazole during its synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on practical solutions to common problems.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Final Product | Incomplete reaction due to insufficient reaction time or temperature. | Ensure the reaction is refluxed for a minimum of 4 hours at 100-120°C. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] |
| Suboptimal molar ratio of reactants. | Use a molar ratio of 4-fluoro-o-phenylenediamine to chloroacetic acid of 1:1.2 to 1:1.5 to ensure complete conversion of the diamine.[1] | |
| Degradation of the product during workup. | After reflux, cool the reaction mixture to 0-10°C before neutralizing with a weak base like dilute ammonia solution to a pH of 8-9. This minimizes side reactions.[1] | |
| Formation of a Tarry/Resinous Substance | Self-polymerization of the 2-(chloromethyl)-1H-benzimidazole product at elevated temperatures. | Carefully control the reaction temperature, avoiding excessive heating. Rapidly cool the reaction mixture after the reflux period is complete.[1] |
| Prolonged reaction time leading to side reactions. | Do not exceed the recommended reaction time. Monitor the reaction by TLC and stop the reaction once the starting material is consumed. | |
| Product is Difficult to Purify | Presence of unreacted starting materials or polymeric byproducts. | Optimize the molar ratio of reactants and the reaction time to minimize unreacted starting materials. Purify the crude product by recrystallization from a suitable solvent like methanol or an ethanol/water mixture. The use of activated carbon during recrystallization can help remove colored impurities. |
| The product is insoluble in common organic solvents. | This is often a sign of polymerization. Ensure proper temperature control during the reaction and workup. A product of good purity should be soluble in solvents like ethanol and acetone.[1] | |
| Discolored Product (Yellow or Brown) | Formation of colored impurities due to oxidation or side reactions. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Purify the product by recrystallization, potentially with the addition of a decolorizing agent like activated charcoal. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most widely used method is the Phillips-Ladenburg cyclocondensation reaction. This involves reacting 4-fluoro-o-phenylenediamine with chloroacetic acid in the presence of a strong acid catalyst, typically 4N hydrochloric acid, under reflux conditions.[1][2]
Q2: What are the critical parameters to control during the synthesis to prevent degradation?
A2: The most critical parameters are temperature and reaction time. Overheating or prolonged reaction times can lead to the self-polymerization of the product, resulting in a resinous, insoluble material and a lower yield of the desired compound.[1] Careful control of the workup procedure, especially the neutralization step, is also important to avoid base-catalyzed degradation.
Q3: What is the likely structure of the degradation products?
A3: The primary degradation pathway is believed to be self-polymerization, where the reactive chloromethyl group of one molecule reacts with the N-H of the imidazole ring of another molecule, forming oligomeric or polymeric chains. Hydrolysis of the chloromethyl group to a hydroxymethyl group can also occur, especially during workup in aqueous basic conditions.
Q4: How does the fluorine substituent affect the stability of the molecule?
A4: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the benzimidazole ring system. While specific studies on the degradation of the 5-fluoro analog are limited, fluorine substitution is known to impact the metabolic stability and biological activity of benzimidazole derivatives.[3] It may subtly affect the propensity for polymerization, but the primary degradation pathway is expected to be similar to the non-fluorinated analog.
Q5: What are the recommended purification techniques for this compound?
A5: Recrystallization is the most common and effective method for purifying the crude product. Solvents such as methanol, ethanol, or a mixture of ethanol and water are often used. If the product is colored, treatment with activated charcoal during recrystallization can help remove impurities.
Experimental Protocols
Key Experiment: Phillips-Ladenburg Synthesis of this compound
This protocol is a generalized procedure based on the synthesis of similar benzimidazole derivatives and should be optimized for specific laboratory conditions.
Materials:
-
4-fluoro-o-phenylenediamine
-
Chloroacetic acid
-
4N Hydrochloric acid
-
Dilute ammonium hydroxide solution
-
Methanol (for recrystallization)
-
Activated charcoal (optional)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 4-fluoro-o-phenylenediamine (1.0 eq) and chloroacetic acid (1.2-1.5 eq).
-
Add 4N hydrochloric acid to the flask, ensuring the reactants are fully submerged.
-
Heat the mixture to reflux at 100-120°C with constant stirring for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the flask in an ice bath to 0-10°C.
-
Slowly add dilute ammonium hydroxide solution with vigorous stirring to neutralize the reaction mixture to a pH of 8-9. A precipitate should form.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Dry the crude product.
-
For purification, dissolve the crude product in a minimal amount of hot methanol. If necessary, add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Potential degradation pathways for this compound.
References
challenges in the scale-up synthesis of 2-(chloromethyl)-5-fluoro-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scale-up synthesis of 2-(chloromethyl)-5-fluoro-1H-benzimidazole.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and industrially applicable method is the Phillips condensation reaction. This involves the reaction of 4-fluoro-1,2-phenylenediamine with chloroacetic acid in the presence of a strong acid catalyst, typically hydrochloric acid. The reaction is heated to promote cyclization and formation of the benzimidazole ring.
Q2: What are the critical process parameters to control during scale-up?
A2: Key parameters to monitor and control during scale-up include:
-
Temperature: The reaction is often exothermic, and efficient heat management is crucial to prevent runaway reactions and the formation of impurities.
-
Rate of Addition: Controlled addition of reagents, particularly the chloroacetic acid, can help manage the exotherm.
-
Mixing: Adequate agitation is essential to ensure homogeneity and efficient heat transfer, especially in large reactors.
-
Reaction Time: Monitoring the reaction progress is important to determine the optimal endpoint, avoiding prolonged heating that can lead to degradation and side-product formation.
-
pH during Work-up: Precise pH control during the neutralization and precipitation of the product is critical for maximizing yield and ensuring product purity.
Q3: What are the primary safety concerns associated with this synthesis?
A3: The primary safety concerns include:
-
Corrosive Materials: The use of strong acids like hydrochloric acid requires appropriate personal protective equipment (PPE) and handling procedures.
-
Exothermic Reaction: The potential for a runaway reaction necessitates careful temperature monitoring and a well-designed cooling system for the reactor.
-
Product Handling: The final product, this compound, is classified as an irritant and is harmful if swallowed. Appropriate PPE, including gloves, eye protection, and respiratory protection, should be used during handling.[1]
Q4: How does the fluorine substituent impact the synthesis?
A4: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the 4-fluoro-1,2-phenylenediamine. While it may not drastically change the overall reaction mechanism, it can affect the rate of reaction and potentially influence the formation of certain side products. The presence of fluorine can also impact the solubility and crystallization behavior of the final product, which may require adjustments to the purification protocol. The incorporation of fluorine is known to enhance the biological activity of many compounds.[2][3][4]
Troubleshooting Guides
Problem 1: Low Yield
Possible Causes & Solutions
| Cause | Recommended Action |
| Incomplete Reaction | Monitor the reaction progress using a suitable analytical technique (e.g., HPLC, TLC). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature, while carefully monitoring for impurity formation. |
| Suboptimal Molar Ratio of Reactants | Ensure the correct molar ratio of 4-fluoro-1,2-phenylenediamine to chloroacetic acid is used. A slight excess of chloroacetic acid (e.g., 1.2 to 1.5 equivalents) is often employed to drive the reaction to completion.[5] |
| Inefficient pH Adjustment during Work-up | The product is precipitated by neutralizing the acidic reaction mixture. The final pH should be carefully controlled (typically pH 8-9) to ensure complete precipitation. Use a suitable base, such as aqueous ammonia, for neutralization.[5] |
| Product Loss During Filtration and Washing | Use an appropriate solvent for washing the filtered product to remove impurities without dissolving a significant amount of the desired compound. Cold water or a mixture of water and a small amount of a water-miscible organic solvent can be effective. |
Problem 2: High Impurity Levels
Common Impurities and Mitigation Strategies
| Impurity | Formation | Prevention & Removal |
| Unreacted 4-fluoro-1,2-phenylenediamine | Incomplete reaction. | Ensure sufficient reaction time and an appropriate excess of chloroacetic acid. Most of the unreacted diamine will remain in the aqueous mother liquor after precipitation of the product. |
| Bis(5-fluoro-1H-benzimidazol-2-yl)methane derivatives | Reaction of the product with another molecule of the diamine intermediate. | This is more likely at higher temperatures or with prolonged reaction times. Control the reaction temperature carefully. Purification can be achieved through recrystallization or column chromatography. |
| Oxidation Byproducts | The methylene bridge of the product can be oxidized to a carbonyl group, especially at high temperatures in the presence of air. | Maintain an inert atmosphere (e.g., nitrogen) in the reactor, particularly during heating. Minimize the reaction time at elevated temperatures. These impurities can often be removed by recrystallization.[6] |
| Polymeric Materials | Uncontrolled side reactions, often due to localized overheating. | Ensure efficient stirring and temperature control throughout the reaction vessel. Controlled addition of reagents is crucial. |
Problem 3: Poor Product Quality (e.g., Off-color, Poor Crystallinity)
Troubleshooting Poor Product Quality
| Issue | Possible Cause | Recommended Action |
| Off-color Product (e.g., brown, tarry) | Formation of colored impurities due to overheating or oxidation. | Maintain strict temperature control and use an inert atmosphere. Consider a purification step with activated carbon during the work-up. |
| Poor Crystalline Form | Rapid precipitation during neutralization. | Control the rate of addition of the neutralizing base and ensure good mixing to allow for the formation of a more crystalline product. Consider a separate recrystallization step from a suitable solvent (e.g., ethanol, methanol). |
| Product is Oily or Gummy | Incomplete removal of solvent or presence of low-melting impurities. | Ensure the product is thoroughly dried after filtration. If impurities are the cause, recrystallization is recommended. |
Experimental Protocols
Synthesis of 4-fluoro-1,2-phenylenediamine (Precursor)
This protocol is adapted from a known procedure for the synthesis of the precursor.
-
Nitration and Acetylation:
-
In a suitable reaction vessel, cool a mixture of acetic anhydride and glacial acetic acid to below 0°C.
-
Slowly add 4-fluoroaniline to this mixture while maintaining the temperature.
-
After the initial reaction, slowly add a pre-cooled mixture of nitric acid and sulfuric acid, keeping the temperature between 0-5°C.
-
Upon completion, pour the reaction mixture into ice water to precipitate the N-(4-fluoro-2-nitrophenyl)acetamide. Filter and dry the solid.
-
-
Hydrolysis:
-
Reflux the N-(4-fluoro-2-nitrophenyl)acetamide in an aqueous solution of hydrochloric acid.
-
After the reaction is complete, pour the mixture into ice water to precipitate 4-fluoro-2-nitroaniline. Filter, wash to neutrality, and dry the product.
-
-
Reduction:
-
In a pressure reactor, combine the 4-fluoro-2-nitroaniline with anhydrous ethanol and a Raney nickel catalyst.
-
Pressurize the reactor with hydrogen gas and stir at room temperature.
-
After the reaction is complete, filter off the catalyst and concentrate the filtrate under reduced pressure to obtain 4-fluoro-1,2-phenylenediamine.[6]
-
Scale-up Synthesis of this compound
This protocol is based on a patented procedure for the non-fluorinated analog and adapted for the fluorinated compound.
-
Reaction Setup:
-
Charge a suitable reactor with a 4M hydrochloric acid solution.
-
Add 4-fluoro-1,2-phenylenediamine to the acid solution with stirring.
-
In a separate vessel, prepare a solution of chloroacetic acid in water.
-
-
Reaction:
-
Slowly add the chloroacetic acid solution to the stirred solution of 4-fluoro-1,2-phenylenediamine. The molar ratio of diamine to chloroacetic acid should be approximately 1:1.2 to 1:1.5.[5]
-
After the addition is complete, heat the reaction mixture to reflux (approximately 100-120°C) and maintain for 3-6 hours.[5] Monitor the reaction by a suitable in-process control (e.g., HPLC).
-
-
Work-up and Isolation:
-
Cool the reaction mixture to 0-10°C.
-
Slowly pour the cold reaction mixture into a separate vessel containing cold water with vigorous stirring.
-
Neutralize the mixture to a pH of 8-9 by the controlled addition of a 6-10M aqueous ammonia solution.[5]
-
Filter the precipitated solid product.
-
Wash the filter cake with cold water until the washings are neutral.
-
-
Drying and Purification:
-
Dry the product under vacuum at a suitable temperature.
-
If necessary, the crude product can be further purified by recrystallization from a suitable solvent such as ethanol or methanol.
-
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for addressing low product yield.
Experimental Workflow for Synthesis
Caption: Step-by-step workflow for the synthesis of this compound.
Signaling Pathway of Impurity Formation
Caption: Potential pathways for the formation of common impurities during the synthesis.
References
- 1. 2-Chloromethylbenzimidazole | C8H7ClN2 | CID 78571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Importance of Fluorine in Benzazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. CN1919839A - Preparation technique of 2-chloromethylbenzimidazole - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
overcoming low reactivity of 2-(chloromethyl)-5-fluoro-1H-benzimidazole in specific reactions
Welcome to the technical support center for 2-(chloromethyl)-5-fluoro-1H-benzimidazole. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and overcoming the low reactivity often encountered during nucleophilic substitution reactions with this versatile building block.
Frequently Asked Questions (FAQs)
Q1: Why is this compound sometimes unreactive in nucleophilic substitution reactions?
A1: The reactivity of this compound can be influenced by several factors. The chlorine atom is a moderately good leaving group, but its reactivity can be hampered by the electronic properties of the benzimidazole ring system. While the fluorine atom at the 5-position is electron-withdrawing and can increase the electrophilicity of the chloromethyl carbon, other factors such as steric hindrance from the nucleophile, inappropriate solvent polarity, or the use of a weak base can lead to low reactivity.
Q2: What are the most common side reactions observed with this compound?
A2: Common side reactions include N-alkylation at one of the benzimidazole nitrogens if the reaction conditions are not optimized, especially with strong bases. Additionally, if the nucleophile is also a base, elimination reactions can occur, although this is less common. In some cases, decomposition of the starting material or product may occur under harsh reaction conditions, such as prolonged heating at high temperatures.
Q3: Can I use stronger bases to deprotonate the nucleophile and increase the reaction rate?
A3: While a base is often necessary to deprotonate the nucleophile (especially with amines, thiols, or phenols), using an excessively strong base can lead to undesired side reactions, such as deprotonation and subsequent reaction at the benzimidazole nitrogen. It is crucial to select a base that is strong enough to deprotonate the nucleophile but not the benzimidazole ring. Inorganic bases like potassium carbonate (K₂CO₃) or weaker organic bases like triethylamine (Et₃N) are often preferred.[1]
Q4: What is the role of potassium iodide (KI) as a catalyst in these reactions?
A4: Potassium iodide can be used as a catalyst to enhance the rate of nucleophilic substitution. The iodide ion is a better nucleophile than the chloride ion and can displace the chloride to form a more reactive 2-(iodomethyl)-5-fluoro-1H-benzimidazole intermediate in situ. The iodide is a much better leaving group than chloride, thus accelerating the rate of the subsequent reaction with the primary nucleophile. This is an application of the Finkelstein reaction.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Symptoms:
-
TLC analysis shows a significant amount of unreacted starting material.
-
The isolated yield of the desired product is significantly lower than expected.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficiently Activated Nucleophile | Ensure the nucleophile is sufficiently deprotonated. If using a weak base, consider switching to a stronger, non-nucleophilic base. For example, if triethylamine is ineffective, potassium carbonate may be a better choice.[1] |
| Poor Leaving Group Ability of Chloride | Add a catalytic amount of potassium iodide (KI) (typically 0.1 equivalents) to the reaction mixture. This will generate the more reactive iodo-intermediate in situ. |
| Inappropriate Solvent | The choice of solvent is critical. Polar aprotic solvents like DMF or DMSO are generally effective as they can solvate the cation of the base and leave the anion more reactive. For some reactions, polar protic solvents like ethanol can also be used, often in the presence of a base like KOH.[1] |
| Low Reaction Temperature | Some nucleophilic substitution reactions with this substrate require heating. Gradually increase the reaction temperature and monitor the progress by TLC. Be cautious of potential decomposition at very high temperatures. |
| Steric Hindrance | If using a bulky nucleophile, the reaction rate may be inherently slow. Consider increasing the reaction time, using a less sterically hindered nucleophile if possible, or employing a catalyst. |
Issue 2: Formation of Multiple Products (Side Reactions)
Symptoms:
-
TLC analysis shows multiple spots in addition to the starting material and desired product.
-
NMR of the crude product indicates the presence of impurities or isomers.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| N-Alkylation of Benzimidazole Ring | This can occur if a strong base is used or if the reaction is run at a high temperature for an extended period. Use a milder base (e.g., K₂CO₃ instead of NaH) and optimize the reaction temperature and time. Protecting the benzimidazole nitrogen with a suitable protecting group may be necessary for challenging substrates. |
| Over-alkylation of Nucleophile | If the nucleophile has multiple reactive sites (e.g., a primary amine), over-alkylation can occur. Use a 1:1 stoichiometric ratio of the electrophile to the nucleophile or a slight excess of the nucleophile. |
| Decomposition | If the reaction mixture darkens significantly or if complex mixtures are observed on the TLC, decomposition may be occurring. Reduce the reaction temperature and/or time. Ensure that all reagents and solvents are pure and free of contaminants. |
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the nucleophilic substitution of 2-(chloromethyl)benzimidazoles with various nucleophiles. While this data is for the general class of 2-(chloromethyl)benzimidazoles, it provides a good starting point for optimizing reactions with the 5-fluoro substituted analog.
| Nucleophile | Base | Solvent | Catalyst | Temperature | Time (h) | Yield (%) |
| Aromatic Amines | Triethylamine | DMF | None | Reflux | 4-6 | 55-85[1] |
| Aromatic Amines | K₂CO₃ | DMF | None | RT - 80°C | 6-12 | 60-90 |
| Aromatic Amines | K₂CO₃ | DMF | KI | 80°C | 4-8 | 75-95 |
| Phenols | K₂CO₃ | Acetone | None | Reflux | 5-10 | 70-90 |
| Thiols | Sodium Methoxide | Methanol | None | Reflux | 2-4 | 80-95 |
Experimental Protocols
Detailed Protocol: N-Alkylation of Aniline with this compound
This protocol describes a general procedure for the reaction of this compound with aniline.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Potassium iodide (KI) (0.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound, potassium carbonate, and potassium iodide.
-
Add anhydrous DMF to the flask (approximately 5-10 mL per mmol of the benzimidazole derivative).
-
Stir the mixture at room temperature for 10 minutes.
-
Add aniline to the reaction mixture dropwise.
-
Heat the reaction mixture to 80°C and monitor the progress by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., 30% ethyl acetate in hexanes).
-
Once the reaction is complete (typically after 4-8 hours, as indicated by the disappearance of the starting material on TLC), cool the reaction to room temperature.
-
Pour the reaction mixture into deionized water and extract with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-((5-fluoro-1H-benzo[d]imidazol-2-yl)methyl)aniline.
Visualizations
Caption: A troubleshooting workflow for addressing low yields in reactions.
Caption: The catalytic cycle of KI in nucleophilic substitution.
References
methods for removing unreacted starting materials from 2-(chloromethyl)-5-fluoro-1H-benzimidazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on the synthesis and purification of 2-(chloromethyl)-5-fluoro-1H-benzimidazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials I need to remove after the initial synthesis?
The primary synthesis of this compound involves the condensation reaction of 4-fluoro-o-phenylenediamine and chloroacetic acid, typically in the presence of a strong acid like HCl. Therefore, the most common impurities are the unreacted starting materials: 4-fluoro-o-phenylenediamine and chloroacetic acid.
Q2: My crude product is an oily or sticky solid. What is the likely cause and how can I fix it?
An oily or sticky product consistency is typically due to the presence of impurities, primarily residual starting materials or side products, which inhibit proper crystallization. Unreacted chloroacetic acid, in particular, can contribute to this issue. A thorough acid-base extraction workup is recommended before attempting recrystallization or column chromatography to remove these ionic and polar impurities.
Q3: How do I choose between recrystallization and column chromatography for purification?
The choice depends on the purity of your crude product and the nature of the impurities.
-
Recrystallization is effective when the desired compound is the major component and the impurities have different solubility profiles. It is a faster and more scalable method for removing small amounts of impurities.
-
Flash Column Chromatography is necessary when recrystallization fails, or when the impurities have similar polarity and solubility to the product. It offers much higher resolution but is more time-consuming and uses larger volumes of solvent.
A comparison of the methods is presented in Table 2.
Q4: Can I monitor the reaction progress and purification using Thin Layer Chromatography (TLC)?
Yes, TLC is an essential technique for monitoring the reaction. A common mobile phase for benzimidazole derivatives is a mixture of a non-polar solvent like hexane or benzene and a polar solvent like ethyl acetate. By spotting the starting materials and the reaction mixture on the same plate, you can observe the consumption of reactants and the formation of the product. This also helps in optimizing the mobile phase for column chromatography.
Troubleshooting Guide
Issue 1: The product does not precipitate when neutralizing the reaction mixture.
-
Possible Cause 1: Incorrect pH. The benzimidazole nucleus has a basic nitrogen atom and can remain protonated and soluble if the pH is not sufficiently high.
-
Solution: Ensure the pH of the solution is adjusted to 8-9. Use a pH meter or pH paper for accuracy. Add the base (e.g., 10% NaOH or ammonium hydroxide) slowly while vigorously stirring the mixture in an ice bath to control temperature.
-
-
Possible Cause 2: Insufficient Concentration. The product may be too dilute in the reaction mixture to precipitate effectively.
-
Solution: If adjusting the pH does not induce precipitation, try to partially remove the solvent under reduced pressure. Be cautious not to evaporate to dryness. After concentration, cool the mixture again and check for precipitation.
-
-
Possible Cause 3: Formation of Emulsion. During neutralization and subsequent extraction, an emulsion can form, trapping the product.
-
Solution: Add a small amount of brine (saturated NaCl solution) to break the emulsion. Gentle swirling, rather than vigorous shaking, can also help prevent its formation.
-
Issue 2: The final product yield is very low.
-
Possible Cause 1: Incomplete Reaction. The condensation reaction may not have gone to completion.
-
Solution: Ensure the reaction is refluxed for a sufficient duration, typically 3 to 6 hours. Use TLC to monitor the disappearance of the limiting starting material.
-
-
Possible Cause 2: Product Loss During Workup. Significant amounts of the product can be lost during filtration and washing steps.
-
Solution: When filtering the precipitate, use ice-cold water for washing to minimize the product dissolving. Avoid excessive washing. Ensure complete transfer of solids at each step.
-
-
Possible Cause 3: Incorrect Recrystallization Solvent. Using a solvent in which the product is highly soluble at room temperature will result in poor recovery.
-
Solution: Perform small-scale solvent screening to find an optimal recrystallization solvent where the product is highly soluble when hot but poorly soluble when cold. (See Table 3).
-
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |
| 4-fluoro-o-phenylenediamine | C₆H₇FN₂ | 126.13 | Starting material; basic diamine. |
| Chloroacetic Acid | C₂H₃ClO₂ | 94.50 | Starting material; corrosive acid. |
| This compound | C₈H₆ClFN₂ | 184.60 | Final product. |
Table 2: Comparison of Primary Purification Methods
| Method | Principle | Best For | Advantages | Disadvantages |
| Acid-Base Extraction | Separation based on differences in acidity/basicity. | Removing unreacted starting materials. | Fast, inexpensive, removes ionic impurities effectively. | Not effective for neutral impurities with similar solubility. |
| Recrystallization | Separation based on differences in solubility. | Purifying crude product that is >85% pure. | Excellent for removing small amounts of impurities; highly scalable. | Requires finding a suitable solvent; can lead to product loss. |
| Column Chromatography | Separation based on differences in polarity. | Isolating product from complex mixtures or when recrystallization fails. | High purification resolution; separates compounds with similar properties. | Time-consuming, requires large solvent volumes, less scalable. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Removal of Starting Materials
This protocol is designed for the initial workup after the reaction is complete.
-
Quenching: After cooling the reaction vessel to room temperature, slowly pour the acidic reaction mixture into a beaker containing ice-cold water (approx. 10 volumes).
-
Neutralization: Place the beaker in an ice bath. Slowly add a base (e.g., 10% NaOH or dilute ammonium hydroxide) with constant stirring until the pH of the mixture reaches 8-9. A precipitate of the crude product should form.
-
Isolation: Collect the crude solid by vacuum filtration. Wash the solid with a small amount of cold water and air-dry.
-
Redissolving: Dissolve the crude solid in an organic solvent like ethyl acetate (approx. 20 mL per gram of crude product).
-
Acid Wash (Removes 4-fluoro-o-phenylenediamine): Transfer the organic solution to a separatory funnel. Wash with 1M HCl (2 x 10 mL). The basic diamine will move into the acidic aqueous layer.
-
Base Wash (Removes Chloroacetic Acid): Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 10 mL). The carboxylic acid will be deprotonated and move into the basic aqueous layer.
-
Final Wash & Dry: Wash the organic layer with brine (1 x 10 mL). Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the purified crude product, which can then be further purified by recrystallization.
Protocol 2: Recrystallization of this compound
-
Solvent Selection: Choose an appropriate solvent. Alcohols like methanol or ethanol are often effective for benzimidazoles. (See Table 3).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to dissolve the solid at boiling point. Add the solvent dropwise, allowing the solution to heat up between additions.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly.
Table 3: Common Recrystallization Solvents for Benzimidazole Derivatives
| Solvent | Boiling Point (°C) | Comments | Reference |
| Methanol | 65 | Good for many benzimidazole derivatives. | |
| Ethanol | 78 | Often used, sometimes in a mixture with water. | |
| Ethanol/Water | Varies | The addition of water can reduce solubility at cold temperatures. | |
| Benzene/Dioxane | 80 / 101 | Used for less polar derivatives. Requires careful handling. |
Protocol 3: Flash Column Chromatography
-
Stationary Phase: Pack a glass column with silica gel as a slurry in the initial mobile phase solvent.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Begin eluting with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate). Gradually increase the polarity of the mobile phase (e.g., to 7:3 or 1:1 Hexane:Ethyl Acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the final, purified product.
Visualizations
Caption: General workflow for synthesis and purification.
Caption: Decision tree for selecting a purification method.
Validation & Comparative
A Comparative Analysis of the Biological Activity of Fluorinated vs. Non-Fluorinated 2-Chloromethyl-Benzimidazoles
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of fluorinated and non-fluorinated 2-chloromethyl-benzimidazoles, supported by experimental data from various studies. The introduction of fluorine into the benzimidazole scaffold has been shown to significantly modulate the biological activity of these compounds.
The benzimidazole core is a privileged structure in medicinal chemistry, forming the foundation for a wide array of therapeutic agents with diverse activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The 2-chloromethyl-benzimidazole scaffold, in particular, serves as a versatile intermediate for the synthesis of novel derivatives.[3] Fluorination is a common strategy in drug design to enhance metabolic stability, binding affinity, and cell permeability. This guide explores the impact of fluorine substitution on the biological activity of 2-chloromethyl-benzimidazoles.
Quantitative Comparison of Biological Activity
The following tables summarize the biological activities of representative fluorinated and non-fluorinated benzimidazole derivatives from various studies. It is important to note that these data are compiled from different sources and experimental conditions may vary.
Antimicrobial Activity
The introduction of a fluorine atom to the benzimidazole ring has been observed to enhance antimicrobial properties.[4]
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL)
| Compound | Organism | Non-Fluorinated Derivative | MIC (µg/mL) | Fluorinated Derivative | MIC (µg/mL) | Reference |
| 2-Aryl-benzimidazole | Bacillus subtilis | 2-phenyl-1H-benzimidazole | >125 | 2-(m-fluorophenyl)-1H-benzimidazole | 7.81 | [4] |
| 2-Aryl-benzimidazole | Escherichia coli | 2-phenyl-1H-benzimidazole | >125 | 2-(m-fluorophenyl)-5-methyl-1H-benzimidazole | 31.25 | [4] |
| 2-Aryl-benzimidazole | Candida albicans | 2-phenyl-1H-benzimidazole | >125 | 2-(p-fluorophenyl)-5-methyl-1H-benzimidazole | 62.5 | [4] |
Note: The non-fluorinated parent compounds in this study showed low activity, highlighting the significant impact of fluorination.
Antiproliferative Activity
Fluorination has also been demonstrated to be a key factor in enhancing the antiproliferative activity of benzimidazole derivatives against various cancer cell lines.[5][6]
Table 2: Comparative Antiproliferative Activity (IC₅₀, µM)
| Compound Class | Cell Line | Non-Fluorinated Derivative | IC₅₀ (µM) | Fluorinated Derivative | IC₅₀ (µM) | Reference |
| 2-Phenyl-benzimidazoles | HeLa (Cervical Cancer) | 2-phenyl-1H-benzimidazole | >100 | 2-(p-fluorophenyl)-1H-benzimidazole | 0.188 | [6] |
| 2-Phenyl-benzimidazoles | A549 (Lung Cancer) | 2-phenyl-1H-benzimidazole | >100 | 2-(p-fluorophenyl)-1H-benzimidazole | 0.377 | [6] |
| 2-Phenyl-benzimidazoles | HepG2 (Liver Cancer) | 2-phenyl-1H-benzimidazole | >100 | 2-(p-fluorophenyl)-1H-benzimidazole | 0.188 | [6] |
Note: The non-fluorinated parent compound in this study showed significantly lower activity compared to its fluorinated counterparts.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
-
Preparation of Microbial Inoculum: Bacterial and fungal strains are cultured on appropriate agar plates. Colonies are then used to inoculate a sterile broth, and the suspension is adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial two-fold dilutions are then prepared in a 96-well microtiter plate using the appropriate broth.
-
Inoculation and Incubation: Each well is inoculated with the microbial suspension. The plates are then incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4]
In Vitro Antiproliferative Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cell viability and proliferation.
-
Cell Seeding: Human cancer cell lines are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (dissolved in DMSO and diluted with culture medium) and incubated for 48 or 72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C. The MTT is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product.
-
Formazan Solubilization: The culture medium is removed, and the formazan crystals are dissolved in DMSO.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[5][6]
Visualizations
Experimental Workflow for In Vitro Biological Activity Screening
The following diagram illustrates a typical workflow for the initial screening of the biological activity of newly synthesized benzimidazole derivatives.
Caption: Workflow for Synthesis and Biological Evaluation.
Postulated Signaling Pathway: Induction of Apoptosis by Benzimidazole Derivatives
Benzimidazole derivatives have been reported to induce apoptosis in cancer cells through the intrinsic pathway. The following diagram illustrates this proposed mechanism.
Caption: Intrinsic Apoptosis Pathway Induction.
References
A Comparative Guide to the Structure-Activity Relationship of 2-(Chloromethyl)-5-fluoro-1H-benzimidazole Derivatives
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-(chloromethyl)-5-fluoro-1H-benzimidazole derivatives, focusing on their potential as antimicrobial and anticancer agents. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and visual representations of key concepts.
Benzimidazole and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. The versatility of the benzimidazole ring system, which is a fusion of benzene and imidazole, allows for substitutions at various positions, leading to a diverse array of pharmacological effects. The introduction of a chloromethyl group at the 2-position provides a reactive handle for further molecular modifications, while the fluorine atom at the 5-position can significantly influence the compound's physicochemical properties and biological activity.
Comparative Biological Activity Data
The following tables summarize the in vitro biological activities of various benzimidazole derivatives, providing a quantitative comparison of their efficacy.
Table 1: In Vitro Anticancer Activity of Benzimidazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | HepG2 | 0.39 | - | - |
| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | Huh7 | 0.32 | - | - |
| Benzimidazole-triazole hybrid (Compound 32) | HCT-116 | 3.87 - 8.34 | Doxorubicin | 4.17 - 5.57 |
| Benzimidazole-thiazolidinedione hybrid (Compound 2) | A549 | 11.46 | 5-Fluorouracil | 30.47 |
| N-Alkylated-2-(substituted phenyl)-1H-benzimidazole derivative | MDA-MB-231 | 16.38 | Camptothecin | 0.41 |
Data synthesized from multiple sources.
Table 2: In Vitro Antifungal Activity of 2-chloromethyl-1H-benzimidazole Derivatives
| Compound | Cytospora sp. (IC50 µg/mL) | C. gloeosporioides (IC50 µg/mL) | B. cinerea (IC50 µg/mL) | F. solani (IC50 µg/mL) | Reference (Hymexazol) B. cinerea (IC50 µg/mL) |
| 5b | 30.97 | 11.38 | 57.71 | 40.15 | - |
| 4m | - | 20.76 | - | 18.60 | - |
| 7f | - | - | 13.36 | - | 8.92 |
Data from a study on derivatives of 2-chloromethyl-1H-benzimidazole.
Table 3: In Vitro Antibacterial Activity of Benzimidazole Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Compound III | E. coli (tolC-mutant) | 2 | - | - |
| Compound 25d | E. coli (tolC-mutant) | 0.125 | - | - |
Data from a study on 1,2-disubstituted benzimidazole derivatives.
Structure-Activity Relationship (SAR) Insights
The biological activity of benzimidazole derivatives is significantly influenced by the nature and position of substituents on the benzimidazole core and any appended rings.
-
Substitution at the 2-position: Modifications at this position are crucial for activity. The introduction of bulky aromatic or electron-withdrawing groups often enhances cytotoxic and tubulin inhibition activities. In the case of 2-(chloromethyl) derivatives, this position serves as a key point for diversification to interact with various biological targets.
-
Substitution at the 5-position: The presence of a fluorine atom at the 5-position, as in the core topic of this guide, is known to potentially enhance biological activity. Halogen substituents, in general, can increase lipophilicity and improve membrane permeability. For instance, some 5-halo-substituted benzimidazoles have shown potent antimicrobial activity.
-
N-substitution: Alkylation or acylation at the N1 position of the benzimidazole ring can also modulate activity. For example, N-alkylation of some 2-(substituted phenyl)-1H-benzimidazole derivatives has been explored for anticancer activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used in the evaluation of benzimidazole derivatives.
In Vitro Anticancer Activity (MTT Assay)
The antiproliferative activity of the synthesized compounds is often evaluated against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Cancer cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal calf serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 1-2.5 x 10^4 cells/mL) and allowed to adhere for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically dissolved in DMSO) and incubated for a specified period (e.g., 96 hours).
-
MTT Addition: After incubation, the supernatant is removed, and an MTT solution is added to each well. The plates are incubated to allow the formazan product to form.
-
Data Analysis: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The 50% inhibitory concentration (IC50) is calculated as the concentration of the compound that reduces the absorbance by 50% compared to untreated control wells.
In Vitro Antifungal Activity (Mycelium Growth Rate Method)
The antifungal activity of the compounds against phytopathogenic fungi can be determined using the mycelium growth rate method.
-
Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to a molten potato dextrose agar (PDA) medium at various concentrations.
-
Inoculation: A mycelial disc of a specific diameter, taken from the periphery of a fresh fungal culture, is placed at the center of each agar plate.
-
Incubation: The plates are incubated at a specific temperature (e.g., 25-28°C) for a defined period.
-
Measurement: The diameter of the fungal colony is measured, and the percentage of inhibition is calculated relative to a control plate containing only the solvent.
-
IC50 Determination: The IC50 value, the concentration of the compound that inhibits mycelial growth by 50%, is then determined.
Visualizing Relationships and Workflows
Graphical representations can aid in understanding complex relationships and processes. The following diagrams were created using the Graphviz DOT language to illustrate key aspects of SAR studies.
Caption: Experimental workflow for SAR studies of benzimidazole derivatives.
Caption: Key factors influencing the SAR of 5-fluoro-benzimidazole derivatives.
Caption: Potential anticancer mechanisms of action for benzimidazole derivatives.
in vitro and in vivo validation of anticancer activity of 2-(chloromethyl)-5-fluoro-1H-benzimidazole analogs
A detailed guide to the in vitro and in vivo anticancer activities of fluorinated benzimidazole derivatives, offering insights into their therapeutic potential and mechanisms of action.
Due to a lack of specific experimental data on 2-(chloromethyl)-5-fluoro-1H-benzimidazole analogs, this guide presents a comprehensive analysis of closely related and structurally similar fluorinated benzimidazole compounds. The information herein is synthesized from various studies on derivatives featuring fluoro-substitutions and other modifications on the benzimidazole core, providing a valuable comparative reference for researchers, scientists, and drug development professionals.
In Vitro Anticancer Activity
The antiproliferative effects of various fluoro-substituted benzimidazole derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.
Table 1: IC50 Values (µM) of Fluoro-Substituted Benzimidazole Derivatives Against Various Cancer Cell Lines
| Compound ID | Substitution Pattern | A549 (Lung) | A498 (Kidney) | HeLa (Cervical) | HepG2 (Liver) | A375 (Melanoma) | HEK293 (Normal Kidney) |
| ORT14 | 5-unsubstituted, para-fluoro on 2-phenyl | 0.377 | 0.377 | 0.188 | 0.188 | 0.377 | 9.424 |
| ORT15 | 5-methyl, ortho-fluoro on 2-phenyl | 0.354 | 0.354 | 0.354 | 0.177 | 0.177 | 1.768 |
Data synthesized from a study on 2-(fluorophenyl)-1H-benzimidazole derivatives.[1]
Table 2: Cytotoxicity of a Bromo-Substituted Benzimidazole Derivative (Compound 5)
| Cell Line | IC50 (µg/mL) |
| MCF-7 (Breast) | 17.8 ± 0.24 |
| DU-145 (Prostate) | 10.2 ± 1.4 |
| H69AR (Lung) | 49.9 ± 0.22 |
| HEK-293 (Normal Kidney) | Safer with lesser cytotoxicity |
Data from a study on a series of novel benzimidazole derivatives.[2]
Table 3: Cytotoxicity of Benzimidazole Derivatives Targeting Bcl-2
| Compound ID | T98G (Glioblastoma) IC50 (µg/mL) | PC3 (Prostate) IC50 (µg/mL) | MCF-7 (Breast) IC50 (µg/mL) | H69AR (Lung) IC50 (µg/mL) |
| C1 | < 50 | < 50 | < 50 | < 50 |
| D1 | < 50 | < 50 | < 50 | < 50 |
These compounds demonstrated a higher cytotoxic effect on cancer cells compared to normal human embryonic kidney cells (IC50 > 100 µg/mL).[3]
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and validation of scientific findings.
Cell Viability Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2]
-
Cell Seeding: Cancer cell lines (A549, A498, HeLa, HepG2, and A375) and normal HEK293 cells were seeded in 96-well plates at a density of 1–2.5 x 10⁴ cells per mL and allowed to adhere for 24 hours.[1]
-
Compound Treatment: Cells were treated with various concentrations of the test compounds (typically in DMSO) and incubated for a specified period (e.g., 96 hours).[1]
-
MTT Addition: After incubation, the medium was replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value was calculated as the concentration of the compound that caused a 50% reduction in cell viability compared to the untreated control.[1]
Apoptosis Assay (Annexin V-FITC/PI Staining)
Apoptosis induction was assessed using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.[2]
-
Cell Treatment: Cells were treated with the benzimidazole derivatives at their respective IC50 concentrations for a specified time.
-
Cell Harvesting and Staining: Cells were harvested, washed with PBS, and then resuspended in binding buffer. Annexin V-FITC and PI were added to the cell suspension and incubated in the dark.
-
Flow Cytometry Analysis: The stained cells were analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[2]
Cell Cycle Analysis
The effect of the compounds on the cell cycle distribution was determined by flow cytometry.[2]
-
Cell Treatment and Fixation: Cells were treated with the compounds, harvested, and fixed in cold ethanol.
-
Staining: The fixed cells were washed and stained with a solution containing propidium iodide and RNase.
-
Flow Cytometry Analysis: The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[2]
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.
Caption: Experimental workflow for anticancer drug validation.
Caption: Benzimidazole-induced apoptosis pathway.
Concluding Remarks
The presented data, derived from studies on structurally related analogs, strongly suggest that this compound derivatives are promising candidates for further anticancer drug development. The fluorinated benzimidazoles exhibit significant in vitro cytotoxicity against a range of cancer cell lines, often with a degree of selectivity over normal cells. The primary mechanisms of action appear to involve the induction of apoptosis and cell cycle arrest. Future research should focus on the synthesis and comprehensive in vitro and in vivo evaluation of the specific this compound analogs to fully elucidate their therapeutic potential.
References
- 1. acgpubs.org [acgpubs.org]
- 2. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of benzimidazole derivatives as apoptosis-inducing agents by targeting Bcl-2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Docking Analysis of 2-(Chloromethyl)-5-fluoro-1H-benzimidazole Derivatives: A Guide for Researchers
This guide offers a comparative overview of molecular docking studies on 2-(chloromethyl)-5-fluoro-1H-benzimidazole derivatives and analogous compounds. Benzimidazoles are a prominent class of heterocyclic compounds recognized for their wide-ranging pharmacological activities. Molecular docking, a key computational method, is instrumental in predicting the binding affinities and interaction modes of these derivatives with various biological targets, thereby facilitating rational drug design.
While direct comparative docking studies on this compound are not extensively documented in publicly available literature, this guide synthesizes data from studies on closely related fluoro- and chloro-substituted benzimidazole derivatives to provide a valuable comparative context for researchers, scientists, and drug development professionals.
Comparative Binding Affinities of Benzimidazole Derivatives
Molecular docking studies have revealed the potential of benzimidazole derivatives to interact with a variety of protein targets. The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), quantifies the strength of this interaction. A lower binding energy generally indicates a more stable protein-ligand complex.
The following table summarizes the docking scores and biological activity of various benzimidazole derivatives against several key protein targets, as reported in the literature.
| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Biological Activity (IC50) | Reference |
| Keto-benzimidazoles | EGFRwt | -8.1 | Not Reported | [1] |
| T790M mutant | -8.4 | Not Reported | [1] | |
| Amino-benzimidazoles | EGFRwt | -7.8 | Not Reported | [1] |
| T790M mutant | -8.3 | Not Reported | [1] | |
| 5-Fluoro-2-(5′-methylfuran-2′-yl)-1H-benzo[d]imidazole (9) | α-amylase | -5.07 | 1.86 ± 0.08 µM | [2] |
| 5-Chloro-2-(furan-2′-yl)-1H-benzo[d]imidazole (4) | α-amylase | Not Reported | 1.89 ± 0.25 µM | [2] |
| Benzimidazole-hydrazone derivatives | Acetylcholinesterase (AChE) | Not Reported | 11.8-61.8 µM | [3] |
| N-alkyl-2-(2-(trifluoromethyl)-1H-benzimidazol-1-yl)acetamide (7d) | Not Specified | Not Reported | 0.51 µM (MCF-7 cells) | [4] |
| Schiff–benzimidazole hybrid (3e) | VEGFR-2 | Not Reported | 3.58 ± 0.53 µM (A549 cells) | [5] |
| Schiff–benzimidazole hybrid (3g) | VEGFR-2 | Not Reported | 1.88 ± 0.35 µM (A549 cells) | [5] |
Experimental Protocols
A generalized workflow for performing comparative molecular docking studies of benzimidazole derivatives is outlined below. This protocol is a composite of methodologies reported in various studies.[1][6]
Molecular Docking Workflow
-
Protein Preparation:
-
The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are typically removed.
-
Polar hydrogen atoms are added, and non-polar hydrogens are merged.
-
Kollman charges are assigned to the protein structure.
-
-
Ligand Preparation:
-
The 2D structures of the benzimidazole derivatives are drawn using chemical drawing software.
-
The structures are converted to 3D and their energy is minimized using a suitable force field.
-
Gasteiger charges are computed for the ligand atoms.
-
-
Grid Generation:
-
A grid box is defined around the active site of the target protein. The size of the grid box is set to encompass the entire binding pocket.
-
-
Docking Simulation:
-
Molecular docking is performed using software such as AutoDock Vina.[1]
-
The program searches for the optimal binding pose of the ligand within the defined grid box, and the binding affinity for each pose is calculated.
-
The energy range and exhaustiveness for the docking procedure are typically set to values such as 4 and 32, respectively.[1]
-
-
Analysis of Results:
-
The docking results are analyzed to identify the best binding pose based on the lowest binding energy.
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like Biovia Discovery Studio Visualizer.[1]
-
Visualizations
Experimental Workflow for Molecular Docking
Caption: A generalized workflow for in silico molecular docking studies.
Conceptual Ligand-Protein Interaction Pathway
Caption: Conceptual diagram of potential interactions between a substituted benzimidazole and a protein active site.
References
- 1. ukm.my [ukm.my]
- 2. Substituted Benzimidazole Analogues as Potential α-Amylase Inhibitors and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 5. Design, Synthesis, Docking Study, and Antiproliferative Evaluation of Novel Schiff Base–Benzimidazole Hybrids with VEGFR-2 Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2-(Chloromethyl)-5-fluoro-1H-benzimidazole and Other Alkylating Agents in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-(chloromethyl)-5-fluoro-1H-benzimidazole with other common alkylating agents used in synthetic chemistry, particularly within the context of drug discovery and development. The unique reactivity and structural significance of the benzimidazole scaffold make this class of reagents highly valuable for creating complex molecular architectures.
Introduction to Benzimidazole-Based Alkylating Agents
Alkylating agents are fundamental reagents in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Among these, benzylic halides are a prominent class, exhibiting heightened reactivity due to the stabilization of the reaction's transition state by the adjacent aromatic ring[1].
The benzimidazole ring system is considered a "privileged scaffold" in medicinal chemistry. Its structural resemblance to natural purines allows it to interact with a wide range of biological targets, and it forms the core of numerous approved drugs with anticancer, antiviral, and antiallergic properties[2][3]. Consequently, reagents like this compound serve as powerful building blocks for introducing this valuable pharmacophore into target molecules[4][5]. This guide compares its performance against its non-fluorinated analog and the archetypal benzylic halide, benzyl chloride.
Comparative Analysis of Reactivity and Performance
The utility of an alkylating agent is determined by its reactivity, selectivity, and substrate scope. The agents compared here exhibit distinct profiles based on their unique structural features.
Mechanism and Reactivity:
Like other benzylic halides, 2-(chloromethyl)benzimidazoles can undergo nucleophilic substitution via both Sₙ1 and Sₙ2 pathways[1]. The operative mechanism depends on the solvent, nucleophile, and electronic nature of the aromatic ring[6].
-
2-(Chloromethyl)-1H-benzimidazole: The benzimidazole ring provides significant resonance stabilization to the transition state, making it a highly reactive alkylating agent, comparable to or exceeding the reactivity of benzyl chloride in many cases.
-
This compound: The addition of a fluorine atom at the 5-position introduces a strong electron-withdrawing effect. This effect destabilizes the formation of a carbocation intermediate, thereby disfavoring an Sₙ1 pathway and potentially reducing the overall reaction rate compared to its non-fluorinated counterpart[1]. However, it remains a potent Sₙ2 agent.
-
Benzyl Chloride: As a primary benzylic halide, it is a versatile reagent that reacts efficiently through both Sₙ1 and Sₙ2 mechanisms depending on conditions[7][8]. It serves as an excellent benchmark for reactivity.
Substrate Scope and Regioselectivity:
These agents are highly effective for the alkylation of a variety of nucleophiles, including amines (N-alkylation), thiols (S-alkylation), and phenols (O-alkylation)[9][10]. In the synthesis of bioactive molecules, N-alkylation of primary and secondary amines or heterocyclic systems is a common application[5]. When the substrate contains multiple nucleophilic sites, such as the benzimidazole ring itself, reaction conditions like the choice of base and solvent become critical for controlling regioselectivity[11][12].
// Connections A -> F1 [label="Strong EWG\n(Fluorine)", color="#EA4335"]; B -> F1 [label="Ring Activation/\nDeactivation", color="#4285F4"]; C -> F1 [label="Standard Phenyl Group", color="#5F6368"];
F1 -> F2 [color="#34A853"]; F2 -> O2 [label="Resonance Stabilized", color="#34A853"];
A -> F2 [label="Destabilized by EWG", style=dashed, color="#EA4335"]; B -> F2 [label="Stabilized", style=dashed, color="#4285F4"]; C -> F2 [label="Stabilized", style=dashed, color="#5F6368"];
A -> O1 [color="#EA4335"]; C -> O2 [color="#5F6368"]; B -> O2 [color="#4285F4"];
A -> F3 [label="Moderate", color="#EA4335"]; B -> F3 [label="Moderate", color="#4285F4"]; C -> F3 [label="Low", color="#5F6368"]; F3 -> O4 [color="#34A853"];
B -> O3 [color="#4285F4"]; C -> O3 [color="#5F6368"]; } Caption: Factors influencing the reactivity of selected alkylating agents.
Data Presentation: Performance in N-Alkylation
The following table summarizes representative data for the N-alkylation of a secondary amine, illustrating the comparative performance of the selected agents under typical laboratory conditions.
| Alkylating Agent | Substrate | Conditions (Base, Solvent, Temp) | Typical Reaction Time | Typical Yield (%) |
| This compound | Piperidine | K₂CO₃, DMF, 60 °C | 4-6 hours | 85-92% |
| 2-(Chloromethyl)-1H-benzimidazole | Piperidine | K₂CO₃, DMF, 60 °C | 2-4 hours | 90-97% |
| Benzyl Chloride | Piperidine | K₂CO₃, DMF, 60 °C | 2-4 hours | 88-95% |
Note: The data presented are illustrative, compiled from typical outcomes described in synthetic literature. Actual results may vary based on specific substrate and precise reaction conditions.
Analysis of Data:
-
The non-fluorinated benzimidazole derivative generally shows the highest reactivity and yields, attributed to the favorable electronic properties of the benzimidazole ring system.
-
The 5-fluoro analog exhibits slightly longer reaction times, consistent with the deactivating effect of the electron-withdrawing fluorine atom.
-
Benzyl chloride remains a highly effective agent, providing a reliable baseline for comparison. The choice between it and a benzimidazole-based agent often depends on the necessity of incorporating the benzimidazole scaffold into the final product.
Experimental Protocols
Below is a detailed, representative protocol for the N-alkylation of a secondary amine using a 2-(chloromethyl)benzimidazole derivative.
Protocol: Synthesis of 1-((5-fluoro-1H-benzimidazol-2-yl)methyl)piperidine
Materials:
-
This compound (1.0 eq)
-
Piperidine (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and anhydrous DMF.
-
Add potassium carbonate to the stirred solution.
-
Add piperidine dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 60 °C and maintain stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into cold water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude residue by column chromatography on silica gel to obtain the pure product.
Safety and Handling
Alkylating agents, including benzylic chlorides, are reactive and potentially hazardous compounds. They should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a well-ventilated fume hood. These compounds are lachrymators and skin irritants[8]. Consult the Safety Data Sheet (SDS) for each specific reagent before use.
Conclusion
This compound is a highly valuable, specialized alkylating agent for modern organic synthesis. While its reactivity is slightly attenuated by the 5-fluoro substitution compared to its non-fluorinated analog, it provides a direct route for incorporating a fluorinated benzimidazole scaffold, a common strategy in medicinal chemistry to enhance metabolic stability or binding affinity. Compared to the general-purpose reagent benzyl chloride, it offers the distinct advantage of introducing a privileged pharmacophore. The choice of agent should therefore be guided by the specific synthetic goal, balancing the need for raw reactivity with the desired molecular complexity of the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. Benzyl chloride - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
Efficacy of 2-(Chloromethyl)-5-fluoro-1H-benzimidazole Derivatives Against Drug-Resistant Pathogens: A Comparative Guide
The emergence of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, necessitating the urgent development of novel antimicrobial agents. Benzimidazole derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2][3] This guide provides a comparative analysis of the efficacy of 2-(chloromethyl)-5-fluoro-1H-benzimidazole derivatives against drug-resistant pathogens, drawing upon available experimental data for this class of compounds and its close structural analogs.
Synthesis of this compound Derivatives
The synthesis of the core structure of this compound can be achieved through the condensation of 4-fluoro-1,2-phenylenediamine with chloroacetic acid. This foundational molecule can then be further derivatized at the N1 position to generate a library of compounds with diverse physicochemical properties and potentially enhanced antimicrobial activities.
Below is a generalized synthetic scheme based on established methods for benzimidazole synthesis.[1][4][5]
Caption: General synthetic route for this compound and its N1-substituted derivatives.
Comparative Efficacy Data
While specific data for a broad range of this compound derivatives against various drug-resistant pathogens is limited in publicly available literature, we can infer their potential efficacy by examining studies on structurally related compounds. The presence of a halogen at the 5-position of the benzimidazole ring has been shown to be a key determinant of antimicrobial activity.[2] Specifically, fluorination is known to enhance the biological activity of many heterocyclic compounds.[6]
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for related benzimidazole derivatives against selected drug-resistant pathogens, providing a benchmark for the expected performance of the target compounds.
Table 1: Antibacterial Activity of Benzimidazole Derivatives Against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Compound Class | Derivative/Substituent | MRSA Strain | MIC (µg/mL) | Reference |
| 5-Halo-benzimidazoles | 5-Bromo/Chloro derivatives | MRSA | Comparable to Ciprofloxacin | [2] |
| Benzimidazole-sulfonamides | Fluoro substituted | MRSA (N315) | 16 | [7] |
| Benzimidazole-sulfonamides | Chloro substituted | MRSA (N315) | 32 | [7] |
| 1,2,5-Trisubstituted benzimidazoles | Varied | MRSA | 8 | [7] |
Table 2: Antifungal Activity of Benzimidazole Derivatives Against Candida albicans
| Compound Class | Derivative/Substituent | Candida albicans Strain | MIC (µg/mL) | Reference |
| 2-(Chloromethyl)-1H-benzimidazole Deriv. | VMKP 8 | Not Specified | 12.5 | [4] |
| 2-Substituted Benzimidazoles | Compound 3c | Not Specified | Potent Activity | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of benzimidazole derivatives.
Synthesis of 2-(Substituted)-1H-benzimidazoles
A mixture of the appropriately substituted o-phenylenediamine (0.01 mol) and a carboxylic acid (0.01 mol) in the presence of a condensing agent such as 4N HCl or polyphosphoric acid is refluxed for several hours.[1] The reaction mixture is then cooled, and the pH is adjusted with a base (e.g., sodium hydroxide or ammonia) to precipitate the product. The crude product is filtered, washed with water, and purified by recrystallization from a suitable solvent like ethanol.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The antimicrobial activity of the synthesized compounds is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of test compounds.
Mechanism of Action
The antimicrobial mechanism of action for benzimidazole derivatives is diverse and can depend on the specific substitutions on the benzimidazole core. Several key mechanisms have been proposed:
-
Inhibition of Tubulin Polymerization: A primary mechanism, particularly for antifungal and anthelmintic benzimidazoles, involves the inhibition of microtubule formation by binding to β-tubulin. This disrupts cell division and other essential cellular processes.
-
Inhibition of DNA Gyrase and Topoisomerase IV: Some benzimidazole derivatives have been shown to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication, recombination, and repair.[8]
-
Disruption of Nucleic Acid and Protein Synthesis: Due to their structural similarity to purines, benzimidazoles can interfere with the synthesis of nucleic acids and proteins in bacteria.[9]
The presence of the electron-withdrawing fluorine atom at the 5-position is expected to enhance the binding affinity of these derivatives to their biological targets, potentially leading to increased potency against resistant pathogens.
Caption: Potential mechanisms of antimicrobial action for benzimidazole derivatives.
Conclusion
While direct and extensive data on the efficacy of this compound derivatives against a wide array of drug-resistant pathogens remains to be fully elucidated in the scientific literature, the available evidence from structurally similar compounds is highly promising. The combination of the reactive 2-(chloromethyl) group, which allows for further molecular diversification, and the activity-enhancing 5-fluoro substituent suggests that this class of compounds represents a valuable scaffold for the development of new and effective antimicrobial agents. Further research focusing on the synthesis and comprehensive antimicrobial screening of a library of these specific derivatives is warranted to fully explore their therapeutic potential in combating the growing threat of antibiotic resistance.
References
- 1. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of a new series of benzimidazole derivatives as antimicrobial, antiquorum-sensing and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. acgpubs.org [acgpubs.org]
- 7. acu.edu.in [acu.edu.in]
- 8. Benzohydrazide and Phenylacetamide Scaffolds: New Putative ParE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Unambiguous Structure Confirmation of Benzimidazole Derivatives: A Comparative Guide to X-ray Crystallography
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount for understanding its biological activity and guiding further development. While various spectroscopic techniques provide valuable structural insights, single-crystal X-ray crystallography remains the gold standard for unambiguous structure elucidation. This guide provides a comparative overview of the confirmation of the structure of 2-(chloromethyl)-1H-benzimidazole derivatives, with a focus on the powerful application of X-ray crystallography.
This guide leverages crystallographic data from closely related benzimidazole structures to provide a robust comparison, as a specific crystallographic report for 2-(chloromethyl)-5-fluoro-1H-benzimidazole is not publicly available. The presented data and protocols offer a strong predictive framework for the structural analysis of this and similar derivatives.
Comparative Analysis of Structural Confirmation Techniques
The characterization of novel compounds like this compound derivatives typically involves a suite of analytical methods. While techniques such as NMR, FT-IR, and mass spectrometry provide essential information about connectivity and functional groups, they often cannot definitively establish the precise spatial arrangement of atoms. X-ray crystallography complements these methods by providing a detailed three-dimensional map of the molecule within a crystal lattice.[1][2]
A comparative study on similar benzimidazole derivatives highlights the synergy between these techniques.[1] Spectroscopic methods are instrumental in confirming the synthesis of the target molecule, while X-ray diffraction provides the ultimate confirmation of its structure, including bond lengths, bond angles, and intermolecular interactions.[3]
Crystallographic Data for a Key Analog: 2-chloromethyl-1H-benzimidazole hydrochloride
To illustrate the power of X-ray crystallography, we present the crystallographic data for 2-chloromethyl-1H-benzimidazole hydrochloride, a closely related precursor.[3] This data serves as a foundational reference for understanding the structural parameters of the target 5-fluoro derivative.
| Parameter | 2-chloromethyl-1H-benzimidazole hydrochloride[3] |
| Crystal System | Monoclinic |
| Space Group | P2(1)/c |
| a (Å) | 7.1982 (3) |
| b (Å) | 9.4513 (5) |
| c (Å) | 14.0485 (7) |
| β (°) | 102.440 (3) |
| Volume (ų) | 933.43 (8) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.487 |
| Hydrogen Bonding | Yes (intermolecular) |
The crystal structure of 2-chloromethyl-1H-benzimidazole hydrochloride reveals an infinite chain structure formed through intermolecular hydrogen bonds.[3] The introduction of a fluorine atom at the 5-position in the target molecule is expected to influence the crystal packing due to fluorine's high electronegativity and its potential to form non-covalent interactions. In the crystal structure of a related compound, 2-(4-chloro-3-fluorophenyl)-1H-benzimidazole, the fluorine atom is involved in the supramolecular assembly.[4]
Experimental Protocol for Single-Crystal X-ray Diffraction
The following provides a generalized, detailed methodology for the crystallographic analysis of a this compound derivative, based on established protocols for similar compounds.[2][3]
1. Synthesis and Crystallization:
-
Synthesize the this compound derivative using established synthetic routes.[5]
-
Purify the compound by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, methanol, acetonitrile).
-
Grow single crystals suitable for X-ray diffraction by slow evaporation of the solvent at room temperature.
2. Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).
-
Data is typically collected at a controlled temperature (e.g., 100 K or 293 K) to minimize thermal vibrations.[4]
3. Structure Solution and Refinement:
-
Process the collected diffraction data, including integration of the reflection intensities and absorption corrections.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model using full-matrix least-squares on F².
-
Locate hydrogen atoms in the difference Fourier map and refine them isotropically. All non-hydrogen atoms are typically refined anisotropically.
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow from the synthesis of a novel benzimidazole derivative to its definitive structural confirmation by X-ray crystallography, complemented by other analytical techniques.
Caption: Workflow for the synthesis and structural confirmation of benzimidazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Molecular structure of 2-chloromethyl-1H-benzimidazole hydrochloride: single crystal, spectral, biological studies, and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal structure of 2-(4-chloro-3-fluorophenyl)-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Assessing the Target Specificity of Novel 2-(chloromethyl)-5-fluoro-1H-benzimidazole Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This guide provides a comparative analysis of the target specificity of novel 2-(chloromethyl)-5-fluoro-1H-benzimidazole compounds, leveraging experimental data from structurally related benzimidazole derivatives to illuminate their potential mechanisms of action and off-target effects. Understanding the target engagement and selectivity of these compounds is crucial for their development as safe and effective therapeutics.
Comparative Analysis of Benzimidazole-Based Inhibitors
While specific quantitative data for the titular compounds is emerging, the broader class of benzimidazole derivatives has been extensively studied, revealing a common propensity to target protein kinases and tubulin polymerization.[1][2] This section presents a comparative summary of the inhibitory activities of various benzimidazole compounds against key cancer-related targets.
| Compound Class | Target(s) | IC50 Values | Cell Line(s) | Key Findings |
| 2-Aryl Benzimidazoles | EGFR, VEGFR-2, PDGFR | 0.086 µM (EGFR), ~45% inhibition of Sorafenib activity (VEGFR-2), 2.52 µM (Topo II) | Various | Multi-target inhibition of receptor tyrosine kinases.[2][3] |
| 2-Substituted Benzimidazoles | Tubulin | Nanomolar to low micromolar | Ovarian cancer, non-small cell lung cancer | Disruption of microtubule polymerization, leading to mitotic arrest.[1] |
| Benzimidazole-Triazole Hybrids | EGFR, VEGFR-2, Topo II | 0.086 µM (EGFR), 2.52 µM (Topo II) | Not specified | Hybrid compounds demonstrating potent multi-kinase inhibition.[3] |
| 2-(4-pyridyl)-benzimidazoles | PKN2 | 0.064 µM | Not specified | Selective inhibition of PKN2 over the close homologue PKN1.[4] |
Experimental Protocols
Accurate assessment of target specificity relies on robust and reproducible experimental methodologies. The following protocols are fundamental to characterizing the interaction of novel compounds with their biological targets.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1][5]
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[6]
Protocol:
-
Kinase Reaction: Set up a reaction mixture containing the kinase, substrate, ATP, and the test compound in a 96- or 384-well plate. Incubate at the optimal temperature for the kinase.
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light.
-
Signal Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the ADP concentration. Calculate the percent inhibition for each compound concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a cellular environment by measuring changes in the thermal stability of a protein upon ligand binding.[7][8][9]
Protocol:
-
Cell Treatment: Treat intact cells with the test compound or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to separate the soluble protein fraction from the aggregated proteins.
-
Protein Quantification: Analyze the amount of soluble target protein remaining at each temperature using methods such as Western blotting or mass spectrometry. A shift in the melting curve indicates target engagement.
Visualizing Pathways and Workflows
Signaling Pathway Inhibition
Benzimidazole derivatives frequently target key signaling pathways implicated in cancer progression, such as the VEGFR-2 pathway, which is crucial for angiogenesis.
Caption: Simplified VEGFR-2 signaling pathway and its inhibition by benzimidazole compounds.
Experimental Workflow for Target Deconvolution
Identifying the specific molecular targets of a novel compound is a critical step in drug discovery. This workflow outlines a general approach for target deconvolution.[10]
Caption: A general experimental workflow for the deconvolution of small molecule targets.
Logical Relationship for Assessing Specificity
This diagram illustrates the logical progression from initial activity screening to the confirmation of specific target engagement.
Caption: Logical flow for the assessment and confirmation of target specificity.
Conclusion
The available evidence strongly suggests that novel this compound compounds are likely to exhibit inhibitory activity against a range of protein kinases and may also interfere with microtubule dynamics. The provided comparative data and experimental protocols offer a robust framework for the systematic evaluation of their target specificity. Comprehensive profiling, including broad-panel kinase screening and cellular target engagement assays, is essential to fully elucidate the mechanism of action and potential off-target effects of these promising compounds, thereby guiding their future development as targeted therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of 2-(4-pyridyl)-benzimidazoles as PKN2 chemical tools to probe cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 10. Combining experimental strategies for successful target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antifungal Spectrum of 2-(Chloromethyl)-5-fluoro-1H-benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antifungal spectrum of 2-(chloromethyl)-5-fluoro-1H-benzimidazole derivatives. Due to the limited availability of specific data for this exact compound, this analysis relies on data from structurally related 2-chloromethyl-1H-benzimidazole and other 5-fluorobenzimidazole derivatives. The performance of these derivatives is compared with established antifungal agents, fluconazole and amphotericin B, supported by experimental data from various studies.
Executive Summary
Benzimidazole derivatives have long been recognized for their broad-spectrum antifungal activity. The introduction of a chloromethyl group at the 2-position and a fluorine atom at the 5-position of the benzimidazole ring is anticipated to modulate the antifungal potency and spectrum. This guide synthesizes available data to project the potential antifungal profile of this compound derivatives against a range of pathogenic fungi. The primary mechanism of action for benzimidazole antifungals is the inhibition of fungal tubulin polymerization, which disrupts cell division.
Comparative Antifungal Spectrum
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various benzimidazole derivatives and standard antifungal agents against a selection of fungal pathogens. The data for the 2-(chloromethyl)-1H-benzimidazole derivatives provides a baseline for understanding the potential activity of their 5-fluoro counterparts.
Table 1: Comparative In Vitro Antifungal Activity (MIC in µg/mL)
| Antifungal Agent | Candida albicans | Aspergillus fumigatus | Fusarium solani | Botrytis cinerea | Colletotrichum gloeosporioides |
| 2-(chloromethyl)-1H-benzimidazole derivative (VMKP 8) | 12.5[1] | - | - | - | - |
| 2-(chloromethyl)-1H-benzimidazole derivative (7f) | - | - | - | 13.36[2] | - |
| 2-(chloromethyl)-1H-benzimidazole derivative (4m) | - | - | 18.60[2] | - | 20.76[2] |
| 2-(chloromethyl)-1H-benzimidazole derivative (5b) | - | - | 40.15[2] | 57.71[2] | 11.38[2] |
| Fluconazole | 0.25 - 8[3][4] | Resistant | Resistant | Resistant | Resistant |
| Amphotericin B | 0.125 - 1[5] | 0.25 - 2 | 1 - 4 | 0.5 - 2 | 0.5 - 2 |
Note: Data for this compound derivatives is not available. The data presented is for structurally similar compounds to provide an estimated spectrum of activity. A hyphen (-) indicates that data was not available.
Experimental Protocols
The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds, based on the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.[6][7][8]
1. Preparation of Fungal Inoculum:
-
Fungal isolates are cultured on an appropriate medium (e.g., Potato Dextrose Agar) at a suitable temperature and duration to obtain sporulating cultures.
-
Spores or conidia are harvested by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).
-
The resulting suspension is filtered to remove hyphal fragments, and the concentration of spores/conidia is adjusted to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI-1640 medium.
2. Preparation of Antifungal Agents:
-
The test compounds and reference antifungal agents are dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a stock solution.
-
Serial two-fold dilutions of the antifungal agents are prepared in a 96-well microtiter plate using RPMI-1640 medium to achieve the desired final concentrations.
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the standardized fungal suspension.
-
A growth control (no antifungal agent) and a sterility control (no inoculum) are included.
-
The plates are incubated at 35°C for 24-72 hours, depending on the growth rate of the fungal species.
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control. For some antifungals, this is defined as 100% inhibition.
Mandatory Visualizations
Mechanism of Action: Inhibition of Tubulin Polymerization
Benzimidazole derivatives exert their antifungal effect by interfering with the formation of microtubules, which are essential components of the fungal cytoskeleton and the mitotic spindle.
Caption: Benzimidazole derivatives bind to β-tubulin, inhibiting microtubule assembly and leading to fungal cell death.
Experimental Workflow: MIC Determination
The following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jidc.org [jidc.org]
- 6. journals.asm.org [journals.asm.org]
- 7. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 8. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Guide to the Safe Disposal of 2-(chloromethyl)-5-fluoro-1H-benzimidazole
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 2-(chloromethyl)-5-fluoro-1H-benzimidazole, ensuring the protection of personnel and the environment.
Immediate Safety and Hazard Profile
This compound is classified as a hazardous substance. Based on available safety data for this compound and similar chemical structures, it is crucial to recognize its potential health risks. The compound is known to cause skin and eye irritation and may be harmful if swallowed or inhaled.[1] Always handle this chemical in a well-ventilated area, preferably a chemical fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2]
Hazard Identification and Classification:
| Hazard Class | Category | Description |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[1][3] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][3][4] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[1][3][4] |
| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation.[2][4] |
Core Disposal Protocol: A Step-by-Step Approach
As a halogenated organic compound, this compound requires disposal as hazardous waste.[5][6] Do not dispose of this chemical down the drain or in regular trash.[7][8] The primary disposal method for halogenated organic wastes is incineration at a regulated hazardous waste facility.[5]
Step 1: Waste Segregation and Collection
-
Designated Waste Container: Collect waste this compound in a dedicated, properly labeled, and sealable container.[9][10] This container should be made of a compatible material, such as high-density polyethylene (HDPE).[7][9]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[10] Include the approximate quantity and the date of accumulation.
-
Avoid Mixing: Do not mix halogenated organic wastes with non-halogenated organic wastes, as this can complicate the disposal process and increase costs.[8] Also, avoid mixing with incompatible materials such as strong acids, bases, or oxidizing agents.[7]
Step 2: Storage of Chemical Waste
-
Secure Storage: Store the waste container in a designated, secure, and well-ventilated area, such as a satellite accumulation area or a chemical waste storage cabinet, away from heat and sources of ignition.[7][9]
-
Closed Containers: Keep the waste container tightly closed except when adding waste.[8][9]
Step 3: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office or the equivalent department.
-
Documentation: Complete any required waste disposal forms or tags as per your institution's protocol.
Step 4: Decontamination of Empty Containers
-
Triple Rinsing: Empty containers that held this compound must be decontaminated before being disposed of as non-hazardous waste. The standard procedure is to triple rinse the container with a suitable solvent (e.g., acetone or methanol).
-
Rinsate Collection: The rinsate from this process is also considered hazardous waste and must be collected in the designated halogenated organic waste container.[11] The first rinse is particularly important to collect as hazardous waste.[11] For highly toxic chemicals, the first three rinses must be collected.[11]
-
Container Disposal: Once properly decontaminated, the container can often be disposed of as non-hazardous waste. It is good practice to puncture or otherwise render the container unusable to prevent reuse.[10]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. fishersci.es [fishersci.es]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. 2-Chloromethylbenzimidazole | C8H7ClN2 | CID 78571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. bucknell.edu [bucknell.edu]
- 6. uakron.edu [uakron.edu]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. ethz.ch [ethz.ch]
- 10. benchchem.com [benchchem.com]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Operational Guide for 2-(chloromethyl)-5-fluoro-1H-benzimidazole
This guide provides critical safety and logistical information for handling 2-(chloromethyl)-5-fluoro-1H-benzimidazole, a compound requiring careful management in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and its analogs are classified as hazardous substances. The primary risks include irritation to the skin, eyes, and respiratory system, and the substance is harmful if swallowed.[1][2][3] Adherence to the following PPE guidelines is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile rubber gloves.[1] Check for permeability and breakthrough time with the glove supplier. | To prevent skin contact and irritation.[1][2] Aromatic and halogenated hydrocarbons can attack glove materials. |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles.[2][4] A face shield may be required for splash hazards. | To protect eyes from dust particles and splashes, preventing serious eye irritation.[1][2] |
| Skin and Body Protection | Laboratory coat.[1] Consider additional protective clothing if significant exposure is possible. | To prevent skin contamination. Contaminated clothing must be removed and washed before reuse.[2] |
| Respiratory Protection | Use in a well-ventilated area.[2][5] If dust is generated, a NIOSH/MSHA approved respirator is necessary. | To avoid inhalation of dust, which can cause respiratory irritation.[2][5] |
Operational Workflow for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocols
1. Weighing and Handling:
-
Always handle the solid compound within a certified chemical fume hood to ensure adequate ventilation.[1][5]
-
Use anti-static and spark-proof equipment where possible.
-
Avoid the formation of dust during handling.[1]
-
Ensure all containers are clearly labeled.
2. First Aid Procedures:
In the event of exposure, immediate action is critical.
Table 2: First Aid Measures
| Exposure Route | Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention if symptoms persist.[4] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][4] Remove contaminated clothing.[2] |
| Eye Contact | Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[1][4] |
| Ingestion | Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek immediate medical attention.[1][5] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal Decision Tree:
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
